Product packaging for Chlorpyrifos-d10(Cat. No.:CAS No. 285138-81-0)

Chlorpyrifos-d10

Cat. No.: B1368667
CAS No.: 285138-81-0
M. Wt: 360.6 g/mol
InChI Key: SBPBAQFWLVIOKP-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorpyrifos-d10 is intended for use as internal standard for the quantification of chlorpyrifos by GC- or LC-MS. Chlorpyrifos is an organophosphate insecticide. It is lethal to A. melinus, G. ashmeadi, E. eremicus, and E. formosa adults (LC50s = 0.8, 6, 12, and 17 ng/ml, respectively). Chlorpyrifos induces mortality in O. insidiosus adults when applied to corn, sorghum, and alfalfa plants. It is toxic to mice (LD50 = 155 mg/kg). Postnatal day 11 to 14 exposure to chlorpyrifos (3 mg/kg) decreases nest building and defense behaviors in adult female mice. Formulations containing chlorpyrifos have been used in the control of insects in agriculture.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl3NO3PS B1368667 Chlorpyrifos-d10 CAS No. 285138-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPBAQFWLVIOKP-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583927
Record name O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285138-81-0
Record name O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285138-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Chlorpyrifos-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos-d10 is the deuterated analog of Chlorpyrifos, a widely used organophosphate insecticide. The substitution of ten hydrogen atoms with deuterium makes it an ideal internal standard for quantitative analysis of Chlorpyrifos in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Its physical and chemical properties are crucial for developing accurate and robust analytical methodologies. This guide provides a comprehensive overview of these properties, detailed experimental protocols for its analysis, and a visualization of its relevant biological pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in analytical chemistry. While some properties are specific to the deuterated form, others can be inferred from its non-deuterated counterpart, Chlorpyrifos, as isotopic labeling has a minimal effect on most bulk physical properties.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₉D₁₀HCl₃NO₃PS[2][3]
Molecular Weight 360.65 g/mol [3][4]
Appearance Off-white to white crystalline solid[5]
Melting Point 38-39 °C or 44-45 °C
Boiling Point Decomposes at 160 °C (320 °F)[6][7]
Solubility Slightly soluble in: Chloroform, Methanol.[2] Solubility in other solvents (data for non-deuterated Chlorpyrifos): Readily soluble in acetone, benzene, carbon disulfide, carbon tetrachloride, chloroform, diethyl ether, ethanol, ethyl acetate, isooctane, kerosene, methanol, methylene chloride, propylene glycol, toluene, 1,1,1-trichloroethane, and xylene.[6]
Storage and Stability Store at -20°C for long-term stability. Stable for at least 4 years under these conditions.[2]
Table 2: Chemical and Analytical Properties of this compound
PropertyValueSource
CAS Number 285138-81-0[2][3]
Primary Application Internal standard for quantification of Chlorpyrifos by GC-MS or LC-MS.[1][2]
Vapor Pressure (of non-deuterated Chlorpyrifos) 3.35 x 10⁻³ Pa at 25°C[8]
Density (of non-deuterated Chlorpyrifos) 1.398 g/cm³ at 43.5 °C[7]

Spectral Data

Table 3: Spectral Properties of Chlorpyrifos (Non-deuterated)
Spectrum TypeKey Peaks/CharacteristicsSource
UV-Vis Absorbance maxima at approximately 229 nm and 290 nm in acetonitrile.[9]
FT-IR Characteristic peaks include those for P=S stretching, P-O-C stretching, and vibrations of the trichloropyridinyl ring. Observed peaks at 990-2830 cm⁻¹ and 1259-1227 cm⁻¹.[10][11][12]
¹H NMR Chemical shifts corresponding to the ethyl protons and the proton on the pyridine ring.[13]
¹³C NMR Chemical shifts corresponding to the carbons of the ethyl groups and the trichloropyridinyl ring.[14]

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the detection and quantification of Chlorpyrifos. The following are detailed methodologies for sample preparation and analysis using GC-MS and LC-MS/MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[15][16]

Objective: To extract Chlorpyrifos and its deuterated internal standard from a complex matrix.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate amount of this compound internal standard solution.

  • Shake vigorously for 1 minute.[17]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.[17]

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing a cleanup sorbent (e.g., a mixture of PSA and C18) for dispersive solid-phase extraction (dSPE).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify Chlorpyrifos using this compound as an internal standard.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

Table 4: GC-MS Parameters

ParameterValueSource
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[18][19]
Injection Volume 1-2 µL[18]
Injector Temperature 250 °C[18]
Injection Mode Splitless[18]
Carrier Gas Helium at a constant flow of 1.2 mL/min[18]
Oven Temperature Program Initial 150°C, hold for 0 min, ramp to 280°C at 30°C/min, hold at 280°C for 10 min.[18][19]
MS Ion Source Temperature 230 °C[20]
Ionization Mode Electron Ionization (EI) at 70 eV[17]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[17][20]
Quantifier Ion (Chlorpyrifos) To be determined empirically, typically a prominent and specific fragment ion.[20]
Qualifier Ion(s) (Chlorpyrifos) To be determined empirically, other specific fragment ions.[20]
Quantifier Ion (this compound) To be determined empirically, corresponding fragment ion with a +10 m/z shift.[20]
Qualifier Ion(s) (this compound) To be determined empirically, other specific fragment ions with a +10 m/z shift.[20]
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a sensitive and selective method for the quantification of Chlorpyrifos using this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (MS/MS)

Table 5: LC-MS/MS Parameters

ParameterValueSource
LC Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size)[21]
Mobile Phase A gradient of water and methanol or acetonitrile, both with a modifier such as formic acid or ammonium formate.[22]
Flow Rate 0.2-0.4 mL/min[21]
Injection Volume 5-10 µL
Column Temperature 40 °C[23]
Ionization Mode Electrospray Ionization (ESI) in positive mode.[21]
Acquisition Mode Multiple Reaction Monitoring (MRM)[24]
Precursor Ion (Chlorpyrifos) [M+H]⁺, m/z 350[21]
Product Ions (Chlorpyrifos) m/z 198, 97 (example values, should be optimized)[21]
Precursor Ion (this compound) [M+H]⁺, m/z 360[2]
Product Ions (this compound) To be determined, corresponding to the fragmentation of the deuterated molecule.
Collision Energy To be optimized for each transition.[21]

Biological Pathways and Mechanisms of Action

Chlorpyrifos, the non-deuterated parent compound of this compound, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Understanding this pathway is critical for toxicological and drug development research.

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Chlorpyrifos-oxon, the active metabolite of Chlorpyrifos.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE Choline_reuptake->Choline Reuptake Chlorpyrifos_oxon Chlorpyrifos-oxon Chlorpyrifos_oxon->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Acetylcholinesterase Inhibition by Chlorpyrifos-oxon.

Metabolic Pathway of Chlorpyrifos

Chlorpyrifos undergoes metabolic transformation in organisms, primarily through oxidation and hydrolysis, leading to its active form (Chlorpyrifos-oxon) and detoxification products.

Chlorpyrifos_Metabolism cluster_activation Bioactivation cluster_detoxification Detoxification Chlorpyrifos Chlorpyrifos Chlorpyrifos_oxon Chlorpyrifos-oxon (Active Metabolite) Chlorpyrifos->Chlorpyrifos_oxon Oxidation (Cytochrome P450) TCP 3,5,6-trichloro-2-pyridinol (TCP) Chlorpyrifos->TCP Hydrolysis (A-esterases) DETP Diethylthiophosphate Chlorpyrifos->DETP Hydrolysis Chlorpyrifos_oxon->TCP Hydrolysis (A-esterases/Paraoxonase) DEP Diethylphosphate Chlorpyrifos_oxon->DEP Hydrolysis Further Metabolism\n& Excretion Further Metabolism & Excretion TCP->Further Metabolism\n& Excretion Excretion Excretion DETP->Excretion DEP->Excretion

Caption: Metabolic Pathway of Chlorpyrifos.

Conclusion

This technical guide provides a thorough compilation of the physical and chemical properties of this compound, essential for its use as an internal standard in analytical research. The detailed experimental protocols for QuEChERS extraction, GC-MS, and LC-MS/MS analysis offer a practical framework for researchers. Furthermore, the visualization of the acetylcholinesterase inhibition and metabolic pathways of its parent compound provides crucial context for toxicological and drug development studies. The data and methodologies presented herein are intended to support the accurate and reliable quantification of Chlorpyrifos in a variety of scientific applications.

References

Chlorpyrifos-d10 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides essential information regarding Chlorpyrifos-d10, a deuterated analog of the organophosphate insecticide Chlorpyrifos. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for quantitative analysis.

Core Compound Identification

This compound serves as an ideal internal standard for the quantification of Chlorpyrifos in various matrices using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are nearly identical to the parent compound, but its increased mass allows for clear differentiation in a mass spectrometer.

Physicochemical Data

The key identifiers and properties of this compound are summarized in the table below for easy reference.

IdentifierValueReferences
CAS Number 285138-81-0[1][2][3][4][5][6]
Molecular Weight 360.65 g/mol [2][3][4][5][6]
Molecular Formula C₉HD₁₀Cl₃NO₃PS[2][3]
Synonyms O,O-Di(ethyl-d5) O-(3,5,6-trichloropyridin-2-yl) thiophosphate, Chlorpyrifos-(diethyl-d10)[4]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₁₀)[1]

Experimental Protocols and Applications

This compound is primarily used as an internal standard in quantitative analytical methods. The following protocol outlines a typical workflow for its use in sample analysis by LC-MS or GC-MS.

General Protocol for Quantification of Chlorpyrifos using this compound Internal Standard
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, chloroform) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by spiking known amounts of a certified Chlorpyrifos standard into a blank matrix (e.g., pesticide-free food extract, water).

    • Add a fixed amount of the this compound internal standard stock solution to each calibration standard and to the unknown samples.

  • Sample Preparation:

    • Extract the analyte (Chlorpyrifos) from the sample matrix using an appropriate method (e.g., QuEChERS, solid-phase extraction, liquid-liquid extraction).

    • Prior to the final volume adjustment or injection, spike the extracted sample with the same fixed amount of this compound internal standard as used in the calibration standards.

  • Instrumental Analysis:

    • Inject the prepared calibration standards and samples into the GC-MS or LC-MS system.

    • Develop a method that allows for the chromatographic separation of Chlorpyrifos from matrix interferences.

    • Set the mass spectrometer to monitor for specific precursor and product ions for both Chlorpyrifos and the this compound internal standard.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the Chlorpyrifos to the peak area of the this compound.

    • Construct a calibration curve by plotting this ratio against the known concentration of Chlorpyrifos in each standard.

    • Calculate the same peak area ratio for the unknown samples.

    • Determine the concentration of Chlorpyrifos in the samples by interpolating their peak area ratios on the calibration curve. The use of the internal standard corrects for variations in extraction efficiency and instrument response.

Workflow Visualization

The logical flow for using an internal standard like this compound in a quantitative analytical workflow is depicted below. This process ensures accuracy by correcting for sample loss during preparation and instrumental variability.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_quant Quantification Stage Cal_Std Prepare Calibration Standards (Analyte) Spiked_Cal Spiked Calibration Standards Cal_Std->Spiked_Cal Sample Prepare Unknown Sample Spiked_Sample Spiked Unknown Sample Sample->Spiked_Sample IS_Stock Internal Standard (IS) Stock (this compound) IS_Stock->Spiked_Cal Spike with fixed amount IS_Stock->Spiked_Sample Spike with fixed amount LCMS LC-MS / GC-MS Analysis Spiked_Cal->LCMS Spiked_Sample->LCMS Data Peak Area Ratio (Analyte / IS) LCMS->Data Curve Generate Calibration Curve Data->Curve From Standards Result Calculate Sample Concentration Data->Result From Sample Curve->Result Interpolate

Caption: Workflow for quantitative analysis using an internal standard.

References

Synthesis and Isotopic Purity of Chlorpyrifos-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Chlorpyrifos-d10. This deuterated analog of the organophosphate insecticide Chlorpyrifos is crucial as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The inclusion of stable isotopes allows for precise quantification in complex matrices by correcting for analyte loss during sample preparation and instrumental analysis.

Synthesis of this compound

The general synthesis for unlabeled Chlorpyrifos proceeds by reacting 3,5,6-trichloro-2-pyridinol (TCP) with O,O-diethyl phosphorochloridothioate in the presence of a base.[5] For the deuterated analog, the key is to use a deuterated phosphorylating agent.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages:

  • Preparation of O,O-di(ethyl-d5) thiophosphoric acid: This key intermediate is prepared by reacting ethanol-d6 with phosphorus pentasulfide (P₂S₅).

  • Formation of this compound: The resulting deuterated thiophosphoric acid is chlorinated to form O,O-di(ethyl-d5) phosphorochloridothioate, which is then coupled with 3,5,6-trichloro-2-pyridinol (TCP) in the presence of a base to yield the final product. A similar methodology has been successfully employed for the synthesis of other deuterated dialkyl thiophosphate insecticides.[4]

Synthesis_Pathway cluster_0 Stage 1: Preparation of Deuterated Intermediate cluster_1 Stage 2: Formation of this compound Ethanol_d6 Ethanol-d6 (C2D5OD) Diethyldithiophosphoric_acid_d10 O,O-di(ethyl-d5) dithiophosphoric acid Ethanol_d6->Diethyldithiophosphoric_acid_d10 Reaction P2S5 Phosphorus Pentasulfide (P₂S₅) P2S5->Diethyldithiophosphoric_acid_d10 Phosphorochloridothioate_d10 O,O-di(ethyl-d5) phosphorochloridothioate Diethyldithiophosphoric_acid_d10->Phosphorochloridothioate_d10 Chlorination Chlorinating_agent Chlorinating Agent (e.g., SO₂Cl₂) Chlorinating_agent->Phosphorochloridothioate_d10 Chlorpyrifos_d10 This compound Phosphorochloridothioate_d10->Chlorpyrifos_d10 Coupling Reaction TCP 3,5,6-trichloro-2-pyridinol (TCP) TCP->Chlorpyrifos_d10 Base Base (e.g., K₂CO₃) Base->Chlorpyrifos_d10

Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)

The following protocol is based on the synthesis of analogous deuterated organophosphates and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Ethanol-d6 (99.5 atom % D)

  • Phosphorus pentasulfide (P₂S₅)

  • Sulfuryl chloride (SO₂Cl₂)

  • 3,5,6-trichloro-2-pyridinol (TCP)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Toluene, anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of O,O-di(ethyl-d5) dithiophosphoric acid: In a flask equipped with a reflux condenser and a magnetic stirrer, slowly add ethanol-d6 to phosphorus pentasulfide in an appropriate solvent like toluene. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC). After cooling, the mixture is filtered to remove any unreacted solids. The solvent is removed under reduced pressure to yield the crude deuterated dithiophosphoric acid.

  • Chlorination: The crude O,O-di(ethyl-d5) dithiophosphoric acid is dissolved in a dry, inert solvent. A chlorinating agent, such as sulfuryl chloride, is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion. The solvent and any volatile byproducts are removed under vacuum to yield O,O-di(ethyl-d5) phosphorochloridothioate.

  • Coupling with TCP: In a separate flask, 3,5,6-trichloro-2-pyridinol (TCP) and anhydrous potassium carbonate are suspended in anhydrous acetone. The prepared O,O-di(ethyl-d5) phosphorochloridothioate is added to this suspension. The mixture is heated to reflux and stirred for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated. The resulting residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure product.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. The primary techniques for this analysis are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Commercially available this compound typically has an isotopic purity of ≥98% atom D.[7]

Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with GC or LC, is a powerful tool for determining the isotopic distribution of a labeled compound.[8]

Experimental Protocol (General):

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., toluene or acetonitrile).

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph: A capillary column suitable for organophosphorus pesticide analysis (e.g., DB-5ms) is used. The oven temperature is programmed to ensure good separation of Chlorpyrifos from any impurities.

    • Mass Spectrometer: The instrument is operated in full-scan mode to acquire the mass spectrum of the eluting peak corresponding to this compound. High resolution is used to accurately determine the masses of the different isotopologues.

  • Data Analysis:

    • The mass spectrum of the this compound peak is analyzed to determine the relative abundances of the molecular ions corresponding to different degrees of deuteration (d0 to d10).

    • The contribution of natural isotopes (¹³C, ³⁷Cl, ¹⁵N, ¹⁸O, ³³S, ³⁴S) to the mass spectrum is calculated and subtracted from the observed peak intensities to obtain the true distribution of the deuterated species.

    • The isotopic purity is calculated as the percentage of the desired d10 isotopologue relative to all other isotopologues.

ParameterDescription
Instrumentation Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (GC-HRMS)
Ionization Mode Electron Ionization (EI)
Scan Mode Full Scan (e.g., m/z 50-400)
Data to Collect Relative abundance of ions in the molecular ion cluster of this compound

Table 1: General Parameters for Isotopic Purity Analysis by GC-MS

IsotopologueTheoretical m/z (Monoisotopic)Expected Abundance
Chlorpyrifos-d0348.9185Low (Impurity)
.........
Chlorpyrifos-d9358.9749Low (Incomplete deuteration)
This compound 359.0371 High (Target)

Table 2: Theoretical Masses of Chlorpyrifos Isotopologues

Isotopic Purity by NMR Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, can provide valuable information about the sites and extent of deuteration.

Experimental Protocol (General):

  • Sample Preparation: A solution of the purified this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the ethyl protons confirms a high degree of deuteration at these positions. The integral of any residual proton signals in the ethyl region can be compared to the integral of the pyridine proton to estimate the percentage of non-deuterated species.

  • ²H NMR Analysis: The ²H NMR spectrum will show signals corresponding to the deuterium atoms in the ethyl groups, confirming their presence.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis start Synthesized this compound sample_prep Sample Preparation (Dilution) start->sample_prep gcms GC-MS Analysis (Full Scan) sample_prep->gcms nmr NMR Analysis (¹H, ²H) sample_prep->nmr ms_data Mass Spectrum Acquisition gcms->ms_data nmr_data NMR Spectrum Acquisition nmr->nmr_data ms_analysis Isotopic Distribution Calculation ms_data->ms_analysis nmr_analysis Signal Integration & Comparison nmr_data->nmr_analysis final_purity Isotopic Purity Report ms_analysis->final_purity nmr_analysis->final_purity

References

A Technical Guide to the Stability and Storage of Chlorpyrifos-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the stability and optimal storage conditions for Chlorpyrifos-d10. Intended for professionals in research and development, this document synthesizes available data to ensure the integrity and reliability of this analytical standard in experimental workflows. The stability of isotopically labeled standards is paramount for accurate quantification in mass spectrometry-based analyses.[1][2]

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The following conditions are recommended based on manufacturer guidelines and general principles for handling analytical standards.

Neat (Solid/Crystalline) Form: When stored as a solid, this compound exhibits high stability.

ParameterRecommendationSource
Temperature2-8°C or Room Temperature[3][4]
AtmosphereDry, well-ventilated area[5]
ContainerOriginal, securely sealed container[5]
LightProtection from direct sunlight[6][7]
Stated Stability≥ 4 years[5]

In Solution: The stability of this compound in solution is dependent on the solvent and storage temperature.

SolventTemperatureStated StabilitySource
Acetonitrile-20°C to -80°C1-6 months[8]
Acetone2-15°CGeneral recommendation for cool storage[9][10]
ChloroformRoom TemperatureSlightly soluble, short-term use recommended[5]
MethanolRoom TemperatureSlightly soluble, short-term use recommended[5]

General Handling Precautions:

  • Avoid all personal contact, including inhalation.[5]

  • Use in a well-ventilated area.[5]

  • Prevent concentration in hollows and sumps.[5]

  • Store away from incompatible materials and foodstuff containers.[5]

  • Solutions should be brought to room temperature before use to ensure homogeneity.

  • For long-term storage, it is advisable to aliquot solutions to minimize freeze-thaw cycles.

Factors Affecting Stability

The stability of this compound can be influenced by several environmental factors. While specific quantitative data for the deuterated form is limited, extensive research on non-deuterated Chlorpyrifos provides a strong basis for understanding its stability profile. The degradation kinetics of Chlorpyrifos generally follow a first-order model.[11][12]

Temperature

Elevated temperatures accelerate the degradation of Chlorpyrifos.

TemperatureConditionPercentage LossTimeSource (for Chlorpyrifos)
54°CTechnical Grade (97%)1.79%14 days[4]
54°CEC Formulation (48%)3.78%14 days[4]
72°CTechnical Grade (97%)2.88%3 days[4]
72°CEC Formulation (48%)8.81%3 days[4]
45°CEC Formulation99%336 hours[13]
pH

Chlorpyrifos is susceptible to hydrolysis, with the rate being highly dependent on the pH of the medium.

pHTemperatureHalf-life (t½)Source (for Chlorpyrifos)
4.725°C62.7 days[8]
6.925°C35.3 days[8]
8.125°C22.8 days[8]
8.023°C20.9 days[4]
9.023°C6.7 days[4]
11.823°C14 minutes[4]
Light Exposure

Exposure to sunlight and UV radiation can lead to the photodegradation of Chlorpyrifos.

ConditionFormPercentage LossTimeHalf-life (t½)Source (for Chlorpyrifos)
Direct SunlightTechnical Grade (97%)36.32%180 days-[4]
Direct SunlightEC Formulation (48%)24.99%180 days-[4]
UV LightTechnical Grade (97%)25.53%8 hours21.94 hours[4]
UV LightEC Formulation (48%)24.13%8 hours23.98 hours[4]

Experimental Protocols for Stability Assessment

The following protocols are adapted from established guidelines, such as those from the OECD and US EPA, for testing the stability of chemical substances and pesticide residues.[14][15][16]

Long-Term Stability of Stock Solutions

Objective: To determine the stability of a this compound stock solution under defined storage conditions over an extended period.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Storage: Dispense aliquots of the stock solution into amber glass vials, seal securely, and store under the desired conditions (e.g., -20°C in the dark).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze a fresh aliquot of the stock solution using a validated analytical method (e.g., GC-MS or LC-MS/MS). This serves as the baseline.

  • Periodic Analysis: At specified time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a stored aliquot, bring it to room temperature, and analyze it using the same analytical method.

  • Data Analysis: Compare the concentration of this compound at each time point to the initial concentration. The compound is considered stable if the concentration remains within a predefined tolerance (e.g., ±10% of the initial concentration).

Freeze-Thaw Stability

Objective: To assess the stability of this compound in solution when subjected to multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation: Use aliquots of a previously prepared and analyzed stock solution.

  • Freeze-Thaw Cycles: Subject the aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample at the intended storage temperature (e.g., -20°C) for at least 12 hours, followed by thawing at room temperature until completely liquid.

  • Analysis: After a specified number of cycles (e.g., 3 or 5), analyze the samples using the validated analytical method.

  • Data Analysis: Compare the concentration of the cycled samples to that of a control sample that has not undergone freeze-thaw cycles.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot long_term Long-Term Storage (-20°C, Dark) freeze_thaw Freeze-Thaw Cycles (-20°C to RT) light_exposure Light Exposure (UV/Sunlight) time_zero T=0 Analysis (GC/LC-MS) aliquot->time_zero periodic Periodic Analysis long_term->periodic post_cycle Post-Cycle Analysis freeze_thaw->post_cycle post_exposure Post-Exposure Analysis light_exposure->post_exposure compare Compare to T=0 periodic->compare post_cycle->compare post_exposure->compare stability Assess Stability (e.g., >90%) compare->stability

Caption: Workflow for assessing the stability of this compound.

Inferred Degradation Pathways of this compound

The primary degradation pathways for Chlorpyrifos involve hydrolysis and photodegradation, leading to the formation of key metabolites. For this compound, the degradation products are expected to be the corresponding deuterated analogs.

G CPF_d10 This compound TCP_d10 3,5,6-Trichloro-2-pyridinol-d10 (TCP-d10) CPF_d10->TCP_d10 Hydrolysis DETP_d10 O,O-diethyl-d10-phosphorothioate (DETP-d10) CPF_d10->DETP_d10 Hydrolysis CPO_d10 Chlorpyrifos-oxon-d10 CPF_d10->CPO_d10 Oxidation (Photodegradation) CPO_d10->TCP_d10 Hydrolysis

Caption: Inferred degradation pathways of this compound.

References

Technical Guide: Certificate of Analysis for Chlorpyrifos-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for Chlorpyrifos-d10. This deuterated internal standard is essential for the accurate quantification of chlorpyrifos in various matrices. Understanding the quality parameters detailed in the CoA is paramount for ensuring data integrity in research and analytical applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various supplier Certificates of Analysis. These parameters are crucial for assessing the quality and suitability of the standard for a specific application.

ParameterSpecificationMethod
Chemical Purity >95% - 99.49%HPLC, LCMS
Isotopic Enrichment 98.5% - 99 atom % DMass Spectrometry
Molecular Formula C₉HD₁₀Cl₃NO₃PS-
Molecular Weight 360.65 g/mol -
Appearance White to off-white solidVisual Inspection
Storage Conditions Powder: -20°C (long-term), 4°C (short-term)-
In solvent: -80°C (long-term), -20°C (short-term)-

Experimental Protocols

Detailed methodologies are critical for the replication and verification of the data presented in a Certificate of Analysis. Below are representative protocols for determining chemical purity by High-Performance Liquid Chromatography (HPLC) and isotopic enrichment by Mass Spectrometry (MS).

Determination of Chemical Purity by HPLC

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 290 nm.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (Area Percent method).

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the isotopic enrichment of this compound, which is the percentage of the deuterated form relative to all isotopic forms of the molecule.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile for LC-MS, ethyl acetate for GC-MS).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

    • Scan Mode: Full scan mode to detect all isotopic variants.

    • Mass Range: A range that includes the molecular ions of unlabeled Chlorpyrifos (m/z ~350) and this compound (m/z ~360).

  • Analysis: Introduce the sample into the mass spectrometer.

  • Data Analysis:

    • Acquire the mass spectrum and identify the ion clusters corresponding to the unlabeled (d0) and the fully deuterated (d10) forms of Chlorpyrifos.

    • Integrate the ion intensities for each isotopic peak.

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(d10) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d10))] x 100

Workflow and Quality Control

The following diagram illustrates the typical workflow for the quality control and certification of a chemical standard like this compound, ensuring its identity, purity, and stability.

Certificate of Analysis Workflow cluster_0 Synthesis and Purification cluster_1 Quality Control Analysis cluster_2 Certification and Release Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (e.g., NMR, MS) Purification->Identity Purity Chemical Purity (HPLC, GC) Identity->Purity Isotopic Isotopic Enrichment (MS) Purity->Isotopic Residual Residual Solvents (GC-HS) Isotopic->Residual Appearance Physical Appearance Residual->Appearance Review Data Review and Approval Appearance->Review CoA Certificate of Analysis Generation Review->CoA Release Product Release CoA->Release

Caption: Workflow for the Generation of a Certificate of Analysis.

Environmental Fate and Degradation of Chlorpyrifos-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorpyrifos, a broad-spectrum organophosphate insecticide, has been extensively used in agricultural and residential settings. Its environmental persistence and the toxicity of its degradation products have prompted comprehensive research into its fate and transport in various environmental matrices. This guide provides an in-depth overview of the abiotic and biotic degradation pathways of Chlorpyrifos, including hydrolysis, photolysis, and microbial degradation. Detailed experimental protocols, quantitative degradation data, and metabolic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

A summary of the key physicochemical properties of Chlorpyrifos is presented in the table below. These properties are critical in determining its environmental distribution and susceptibility to different degradation mechanisms.

PropertyValue
Molecular FormulaC₉H₁₁Cl₃NO₃PS
Molar Mass350.59 g/mol
Water Solubility1.05 mg/L at 20°C
Vapor Pressure1.43 mPa at 25°C
Octanol-Water Partition Coefficient (log Kow)4.7
Soil Adsorption Coefficient (Koc)~6000 mL/g

Abiotic Degradation

Abiotic degradation of Chlorpyrifos in the environment is primarily driven by hydrolysis and photolysis. These processes are significantly influenced by environmental factors such as pH, temperature, and sunlight intensity.

Hydrolysis

Hydrolysis is a major pathway for the abiotic degradation of Chlorpyrifos in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature, with faster degradation observed under alkaline conditions and at higher temperatures. The primary hydrolysis product is 3,5,6-trichloro-2-pyridinol (TCP).

The following table summarizes the hydrolysis half-life of Chlorpyrifos under various conditions.

pHTemperature (°C)Half-life (days)Reference
425Stable[1]
72535 - 78[2]
925Significantly faster than at pH 7[1]
71612.3[1]
7408.12[1]

This protocol outlines a general procedure for determining the rate of hydrolysis of a chemical substance as a function of pH.

  • Test Substance: A stock solution of Chlorpyrifos (or Chlorpyrifos-d10) is prepared in a water-miscible solvent. The use of a radiolabeled test substance is preferred for accurate mass balance determination.[3]

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[3]

  • Test Conditions: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).[3]

  • Sampling: Aliquots are taken at appropriate time intervals.

  • Analysis: The concentration of the parent compound and its hydrolysis products (e.g., TCP) are determined using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector.[4]

  • Data Analysis: The degradation rate constant and half-life are calculated assuming pseudo-first-order kinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (this compound) C Add Test Substance to Buffers A->C B Prepare Sterile Buffer Solutions (pH 4, 7, 9) B->C D Incubate in Dark (Constant Temperature) C->D E Collect Samples at Intervals D->E F Analyze for Parent and Metabolites (HPLC/GC) E->F G Calculate Rate Constant and Half-life F->G

Caption: Experimental workflow for a hydrolysis study.

Photolysis

Photolysis, or degradation by sunlight, is another significant abiotic pathway for Chlorpyrifos, occurring in water and on soil surfaces. The rate of photolysis is influenced by light intensity, wavelength, and the presence of photosensitizers in the environment.

MediumConditionHalf-lifeReference
WaterMidsummer Sunlight3 - 4 weeks[2]
WaterSunlight22.5 hours
WaterXenon Lamp6.92 hours
WaterHigh-Pressure Mercury Lamp0.62 hours
SoilVaries with soil type and moistureDays to weeks
  • Test Solution: A solution of Chlorpyrifos in sterile, buffered water is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark under the same temperature conditions.[5]

  • Sampling: Samples are collected from both irradiated and dark control solutions at various time points.

  • Analysis: The concentration of Chlorpyrifos and its photoproducts are quantified using HPLC or GC-MS.

  • Quantum Yield Calculation: The quantum yield is determined to estimate the environmental photolysis rate.

G cluster_setup Setup cluster_exposure Exposure cluster_analysis Analysis A Prepare Aqueous Solution of this compound B Prepare Dark Controls A->B C Irradiate with Simulated Sunlight A->C D Incubate Dark Controls B->D E Collect Samples (Irradiated & Dark) C->E D->E F Quantify Parent and Photoproducts (HPLC/GC-MS) E->F G Determine Photolysis Rate and Half-life F->G

Caption: General workflow for an aqueous photolysis experiment.

Biotic Degradation

Microbial degradation is a crucial process for the dissipation of Chlorpyrifos in soil and water. A diverse range of microorganisms, including bacteria and fungi, have been identified to metabolize Chlorpyrifos, using it as a source of carbon, phosphorus, or nitrogen.

Microbial Degradation Pathways

The primary step in the microbial degradation of Chlorpyrifos is the hydrolysis of the phosphoester bond by enzymes such as organophosphorus hydrolase (OPH) and phosphotriesterases, leading to the formation of 3,5,6-trichloro-2-pyridinol (TCP) and diethylthiophosphate (DETP).[6][7] TCP, being more persistent and mobile than the parent compound, can undergo further microbial degradation.[8]

G Chlorpyrifos This compound TCP 3,5,6-Trichloro-2-pyridinol (TCP) Chlorpyrifos->TCP Hydrolysis (OPH, PTE) DETP Diethylthiophosphate (DETP) Chlorpyrifos->DETP Hydrolysis (OPH, PTE) Metabolites Further Metabolites TCP->Metabolites Dechlorination, Ring Cleavage Mineralization CO2 + H2O + Cl- Metabolites->Mineralization

Caption: Microbial degradation pathway of this compound.

Quantitative Data for Microbial Degradation

The half-life of Chlorpyrifos in soil varies widely depending on soil type, microbial population, temperature, and moisture content.

Soil TypeHalf-life (days)Reference
Various soils7 - 120[2]
Loamy and clay soils (anaerobic)31 - 59
Pond sediments (anaerobic)150 - 200
With Pseudomonas sp.1.7 - 14.3[6]
With Cladosporium cladosporioidesSignificantly reduced[9]
Experimental Protocol for Soil Biodegradation Studies (Soil Slurry Method)
  • Soil Collection and Preparation: Collect soil from a relevant site and sieve to remove large debris. The soil characteristics (pH, organic matter content, texture) should be determined.

  • Test System: Prepare soil slurries by mixing soil with a mineral salt medium in flasks.

  • Inoculation (if applicable): For studies with specific microbial strains, inoculate the sterilized soil slurry with the desired microorganism. Uninoculated and sterilized controls are also prepared.

  • Application of Test Substance: Add a known concentration of this compound to the soil slurries.

  • Incubation: Incubate the flasks on a shaker at a constant temperature.

  • Sampling: Collect slurry samples at regular intervals.

  • Extraction and Analysis: Extract this compound and its metabolites from the soil and aqueous phases. Analyze the extracts using analytical techniques like HPLC or GC-MS.[10]

  • Data Analysis: Determine the degradation kinetics and half-life.

Degradation of 3,5,6-Trichloro-2-Pyridinol (TCP)

The primary metabolite, TCP, is more water-soluble and mobile than Chlorpyrifos, posing a potential risk of groundwater contamination.[11] Several bacterial and fungal species have been shown to degrade TCP, although it is generally more persistent than the parent compound.[8][11] The degradation of TCP involves dechlorination and ring cleavage, eventually leading to mineralization.[8]

G TCP 3,5,6-Trichloro-2-pyridinol (TCP) Intermediate1 Hydroxylated Intermediates TCP->Intermediate1 Monooxygenases Intermediate2 Ring Cleavage Products Intermediate1->Intermediate2 Dioxygenases Mineralization CO2 + H2O + NH3 + Cl- Intermediate2->Mineralization

Caption: Proposed metabolic pathway for the degradation of TCP.

Analytical Methods

The analysis of this compound and its metabolites in environmental samples typically involves extraction followed by chromatographic separation and detection.

Analytical TechniqueSample MatrixTypical Limit of Detection
GC-NPD/FPD/MSWater, Soil, Airng/L to µg/L range
HPLC-UV/MSWater, Soilµg/L range
TLCWaterng/L range

Sample Preparation:

  • Water: Liquid-liquid extraction (LLE) with a solvent like methylene chloride or solid-phase extraction (SPE) using C18 cartridges.[4]

  • Soil/Sediment: Soxhlet extraction or sonication with an organic solvent mixture.[4]

Conclusion

The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes. Hydrolysis is a key abiotic pathway, particularly under alkaline conditions, while photolysis contributes to its degradation in the presence of sunlight. Microbial degradation is the most significant pathway for its dissipation in soil and water, involving a variety of microorganisms that can hydrolyze the parent compound and further degrade its primary metabolite, TCP. Understanding these degradation pathways and the factors that influence them is essential for assessing the environmental risk associated with the use of Chlorpyrifos and for developing effective remediation strategies. Further research is warranted to specifically quantify the degradation kinetics of this compound and to fully elucidate the metabolic pathways of its persistent metabolite, TCP, in diverse microbial communities.

References

Metabolic Pathways of Chlorpyrifos-d10 in Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Chlorpyrifos-d10, a deuterated isotopologue of the organophosphate insecticide Chlorpyrifos. Given its widespread use as an internal standard in metabolic and pharmacokinetic studies, a thorough understanding of its biotransformation is critical for accurate data interpretation. This document details the enzymatic and chemical transformations this compound undergoes in various biological systems, presents quantitative data on these processes, and outlines the experimental protocols used for their investigation.

Introduction

This compound (diethyl-d10-O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate) is structurally identical to Chlorpyrifos, with the ten hydrogen atoms on the two ethyl groups replaced by deuterium. This isotopic labeling makes it an ideal internal standard for analytical quantification of Chlorpyrifos and its metabolites. The metabolic pathways of this compound are considered to be qualitatively identical to those of Chlorpyrifos. However, a minor deuterium kinetic isotope effect has been observed, which can slightly alter the rate of certain metabolic reactions. Specifically, the formation of diethyl phosphate (DEP) can be modulated, while the yields of the primary metabolites, 3,5,6-trichloro-2-pyridinol (TCP-d10) and diethylthiophosphate (DETP-d10), are largely comparable to their non-deuterated counterparts, with relative yields of 85-92% and 92-100%, respectively[1].

The metabolism of this compound, like its non-deuterated form, proceeds through two main competing pathways: bioactivation and detoxification . Bioactivation involves the oxidative desulfuration of the phosphorothioate to its oxon form, a potent acetylcholinesterase inhibitor. Detoxification occurs through hydrolysis (dearylation) of the ester linkage, leading to less toxic metabolites. These primary metabolites can then undergo further phase II conjugation reactions before excretion.

I. Phase I Metabolic Pathways

Phase I metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. The two principal reactions are desulfuration and dearylation.

A. Bioactivation: Desulfuration Pathway

The bioactivation of this compound involves the oxidative replacement of the sulfur atom with an oxygen atom, a reaction catalyzed by CYP enzymes. This results in the formation of this compound-oxon (CPO-d10), a potent neurotoxic agent that inhibits acetylcholinesterase. Several human CYP isoforms, including CYP1A2, CYP2B6, CYP2C9*1, CYP2C19, and CYP3A4, are involved in this process[2]. CYP2B6 exhibits the highest desulfuration activity[2].

B. Detoxification: Dearylation and Hydrolysis Pathways

The primary detoxification route for this compound is the cleavage of the phosphate ester bond, a process known as dearylation when mediated by CYP enzymes, or hydrolysis when it occurs chemically or is catalyzed by other esterases like paraoxonase (PON1). This pathway yields two main products: 3,5,6-trichloro-2-pyridinol-d10 (TCP-d10) and diethylthiophosphate-d10 (DETP-d10)[3]. Among the human CYP isoforms, CYP2C19 shows the highest dearylation activity[2].

The hydrolysis of this compound is also influenced by environmental factors such as pH and temperature, with the rate increasing in more alkaline conditions[3][4].

The resulting this compound-oxon can also be detoxified through hydrolysis by A-esterases (including paraoxonases) to yield TCP-d10 and diethyl phosphate-d10 (DEP-d10).

Chlorpyrifos_Metabolism cluster_phase1 Phase I Metabolism This compound This compound This compound-oxon This compound-oxon This compound->this compound-oxon Desulfuration (CYP450s, e.g., CYP2B6) [Bioactivation] TCP-d10 TCP-d10 This compound->TCP-d10 Dearylation (CYP450s, e.g., CYP2C19) [Detoxification] DETP-d10 DETP-d10 This compound-oxon->TCP-d10 Hydrolysis (A-esterases, e.g., PON1) [Detoxification] DEP-d10 DEP-d10

Figure 1: Phase I metabolic pathways of this compound.

II. Phase II Metabolic Pathways

The primary metabolite of the detoxification pathway, TCP-d10, can undergo further Phase II conjugation reactions to increase its water solubility and facilitate its excretion from the body. These reactions primarily involve glucuronidation and sulfation.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to TCP-d10, forming TCP-d10-glucuronide.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to TCP-d10, forming TCP-d10-sulfate.

These conjugated metabolites are then readily excreted in the urine.

PhaseII_Metabolism TCP-d10 TCP-d10 TCP-d10-glucuronide TCP-d10-glucuronide TCP-d10->TCP-d10-glucuronide Glucuronidation (UGTs) TCP-d10-sulfate TCP-d10-sulfate TCP-d10->TCP-d10-sulfate Sulfation (SULTs) Excretion Excretion TCP-d10-glucuronide->Excretion TCP-d10-sulfate->Excretion

Figure 2: Phase II conjugation of the primary metabolite TCP-d10.

III. Quantitative Data

The following tables summarize the available quantitative data on the kinetics of Chlorpyrifos metabolism and hydrolysis. These values are for the non-deuterated compound but are expected to be comparable for this compound, with the noted potential for minor deuterium isotope effects.

Table 1: Michaelis-Menten Kinetic Parameters for Chlorpyrifos Metabolism in Liver Microsomes

OrganismMicrosome SourceMetabolic PathwayKm (µM)Vmax (nmol/min/mg protein)Reference
HumanPooled LiverDesulfuration30.20.4[2]
HumanPooled LiverDearylation14.20.7[2]
RatMale LiverDesulfuration4.32.1[5]
RatMale LiverDearylation10.35.0[5]
RatFemale LiverDesulfuration3.21.1[5]
RatFemale LiverDearylation8.82.5[5]

Table 2: Hydrolysis Rate of Chlorpyrifos under Various Conditions

MediumpHTemperature (°C)Half-life (days)Reference
Buffered Water429 ± 114.0[3][4]
Buffered Water729 ± 19.77[3][4]
Buffered Water1029 ± 14.57[3][4]
Buffered Water (pH 7)1629 ± 112.3[4]
Buffered Water (pH 7)4029 ± 18.12[4]
Tris-HCl Buffer8.02320.9[6]
Tris-HCl Buffer9.0236.7[6]

IV. Experimental Protocols

This section outlines generalized methodologies for key experiments in the study of this compound metabolism.

A. In Vitro Metabolism in Liver Microsomes

This protocol is designed to assess the enzymatic conversion of this compound to its primary metabolites using liver microsomes.

1. Materials:

  • This compound

  • Liver microsomes (human or other species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate or Tris-HCl buffer (pH ~7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • Internal standards for analytical quantification

2. Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.2-1.0 mg/mL protein) in buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding this compound (at various concentrations for kinetic studies) and the NADPH regenerating system.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes).

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the mixture to precipitate proteins.

  • Collect the supernatant for analysis.

3. Analysis:

  • Analyze the supernatant for the presence and quantity of this compound, CPO-d10, TCP-d10, DETP-d10, and DEP-d10 using LC-MS/MS or GC-MS.

Microsomal_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing & Analysis prep_mix Prepare reaction mixture: - Liver microsomes - Buffer (pH 7.4) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate reaction: - Add this compound - Add NADPH regenerating system pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate reaction with ice-cold acetonitrile incubate->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge collect Collect supernatant centrifuge->collect analyze Analyze by LC-MS/MS or GC-MS collect->analyze

Figure 3: Workflow for in vitro microsomal metabolism assay.
B. Analytical Methodology: LC-MS/MS for Metabolite Quantification

This is a generalized protocol for the simultaneous quantification of this compound and its major metabolites in biological matrices.

1. Sample Preparation:

  • Urine: Often requires minimal preparation, such as dilution and direct injection[7]. Alternatively, a liquid-liquid extraction with a solvent mixture like ethyl acetate and acetonitrile can be used for cleanup[8].

  • Serum/Plasma: Protein precipitation is typically required. Add a cold organic solvent (e.g., acetonitrile), vortex, and centrifuge to remove precipitated proteins[7].

  • Microsomal Incubates: As described in the previous protocol, centrifugation to remove precipitated proteins is the primary step.

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column is commonly used. For simultaneous analysis of both the parent compound and its more polar metabolites, a mixed-mode column (e.g., reversed-phase/weak anion exchange) can be employed[8].

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typical.

  • Flow Rate: Generally in the range of 0.2-0.5 mL/min.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) is commonly used. Chlorpyrifos and its oxon are often detected in positive ion mode, while TCP, DETP, and DEP are typically detected in negative ion mode[7][8].

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Table 3: Example MRM Transitions for Chlorpyrifos and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Chlorpyrifos350198, 97ESI+[7] (modified)
TCP19635ESI-[8]
DETP16995, 141ESI-[8]
DEP15379, 125ESI-[8]

V. Conclusion

The metabolic pathways of this compound in organisms are well-characterized and mirror those of its non-deuterated analogue. The primary routes of biotransformation involve CYP450-mediated desulfuration to the active oxon metabolite and detoxification via dearylation/hydrolysis to TCP-d10 and dialkylphosphates. TCP-d10 is further conjugated before excretion. The provided quantitative data and experimental protocols offer a solid foundation for researchers and scientists in designing and interpreting studies that utilize this compound as an internal standard or as a subject of metabolic investigation. A comprehensive understanding of these pathways is essential for accurate risk assessment and the development of new chemical entities.

References

Toxicological Profile of Chlorpyrifos-d10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpyrifos-d10, the deuterated analog of the organophosphate insecticide Chlorpyrifos, is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Chlorpyrifos in various matrices. While toxicological data specific to this compound is limited, its toxicological profile is generally considered analogous to that of Chlorpyrifos. The primary mechanism of toxicity for Chlorpyrifos is the irreversible inhibition of the acetylcholinesterase (AChE) enzyme, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. This guide provides a comprehensive overview of the toxicological properties of Chlorpyrifos, which are largely applicable to this compound, with consideration of the potential impact of deuteration on its metabolic fate and toxicity. Key aspects covered include acute toxicity, genotoxicity, neurotoxicity, and effects on critical signaling pathways. Detailed experimental protocols for pivotal toxicological assays are also provided to facilitate further research.

Introduction

Chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate) has been a widely used broad-spectrum insecticide for several decades. Its deuterated isotopologue, this compound, in which the ten hydrogen atoms of the two ethyl groups are replaced with deuterium, serves as a crucial internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The substitution with deuterium imparts a distinct mass-to-charge ratio, enabling accurate quantification of the non-deuterated parent compound.

From a toxicological standpoint, the biological properties of this compound are presumed to be very similar to those of Chlorpyrifos. However, the presence of deuterium can introduce a "kinetic isotope effect," potentially altering the rate of metabolic processes.[1] This effect may lead to subtle differences in the toxicokinetics and, consequently, the toxicological profile of the deuterated compound compared to its non-deuterated counterpart.[2][3][4] This guide will primarily focus on the established toxicological data for Chlorpyrifos, with the understanding that it provides a strong foundation for assessing the potential hazards of this compound.

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for Chlorpyrifos. These values provide critical reference points for assessing the potency and potential risks associated with exposure.

Table 1: Acute Toxicity of Chlorpyrifos

Route of ExposureSpeciesLD50 ValueReference(s)
OralRat135 - 245 mg/kg[5]
OralMouse60 mg/kg[6]
OralGuinea Pig500 mg/kg[5]
OralRabbit1000 - 2000 mg/kg[5]
DermalRat202 mg/kg[5]
DermalRabbit>2000 mg/kg[7]
Inhalation (4h)Rat>200 mg/m³[7]

Table 2: Acetylcholinesterase (AChE) Inhibition by Chlorpyrifos and its Metabolite

CompoundSystemIC50 ValueReference(s)
Chlorpyrifos-oxonRat Brain AChE3 nM (isolated)[8][9]
Chlorpyrifos-oxonRat Brain AChE10 nM (homogenate)[8][9]
Chlorpyrifos-oxonHuman Red Blood Cell AChE0.12 µM[10]
ChlorpyrifosHuman Red Blood Cell AChE9.8 µM[11]
Chlorpyrifos-oxonRat Striatum (adenylate cyclase inhibition)155 nM[11]

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Chlorpyrifos

Exposure DurationSpeciesEffectNOAELLOAELReference(s)
Chronic (2 years)RatRBC and Plasma Cholinesterase Inhibition0.1 mg/kg/day1 mg/kg/day[12]
DevelopmentalRatMaternal Toxicity1 mg/kg/day5 mg/kg/day[13]
DevelopmentalRatDevelopmental Neurotoxicity-0.3 mg/kg/day[14]
Intermediate (Human)HumanPlasma Cholinesterase Inhibition0.03 mg/kg/day0.1 mg/kg/day[12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. This section outlines the protocols for key assays used to evaluate the toxicity of Chlorpyrifos.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.[15][16][17][18]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • DTNB solution

  • Test compound (Chlorpyrifos or its metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • AChE enzyme preparation (e.g., from rat brain homogenate or purified enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of ATCI and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme preparation to each well.

  • Add the test compound at various concentrations to the respective wells. Include a solvent control (vehicle) and a positive control (a known AChE inhibitor).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Calculate the rate of reaction (V) for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay is a standard method for assessing the genotoxic potential of a substance to induce chromosomal damage.[6][19][20][21][22]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes in treated animals is an indicator of induced chromosomal damage.

Materials:

  • Test animals (typically mice or rats)

  • Test substance (this compound)

  • Vehicle for administration

  • Positive control (e.g., cyclophosphamide)

  • Fetal bovine serum

  • Giemsa stain

  • Microscope slides

  • Microscope

Procedure:

  • Dose Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) of the test substance.

  • Main Study Dosing: Administer the test substance to groups of animals (at least 5 per sex per group) at a minimum of three dose levels, typically up to the MTD. Include a vehicle control group and a positive control group. Administration can be via an appropriate route (e.g., oral gavage).

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare bone marrow smears or blood smears on microscope slides.

  • Staining: Fix and stain the slides with an appropriate stain (e.g., Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Scoring: Under a microscope, score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

In Vivo Mammalian Alkaline Comet Assay (OECD 489)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[23][24][25][26][27]

Principle: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as nucleoids. The slides are then subjected to electrophoresis at a high pH. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the length and intensity of the comet tail.

Materials:

  • Test animals (typically rodents)

  • Test substance (this compound)

  • Vehicle for administration

  • Positive control (e.g., methyl methanesulfonate)

  • Microscope slides pre-coated with normal melting point agarose

  • Low melting point agarose

  • Lysis solution (containing high salt and detergents)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Dosing: Administer the test substance to animals as described in the micronucleus test protocol.

  • Tissue Collection and Cell Isolation: At selected time points, euthanize the animals and collect target tissues (e.g., liver, brain). Isolate single cells or nuclei from the tissues.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated slide.

  • Lysis: Immerse the slides in cold lysis solution to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Scoring: Observe the slides under a fluorescence microscope and capture images. Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters such as tail length, percent DNA in the tail, and tail moment.

  • Data Analysis: Statistically compare the DNA damage in treated groups to the vehicle control group.

Signaling Pathways and Mechanisms of Toxicity

Chlorpyrifos and its active metabolite, Chlorpyrifos-oxon, exert their toxic effects through the disruption of several key cellular signaling pathways.

Acetylcholinesterase (AChE) Signaling Pathway

The primary and most well-understood mechanism of Chlorpyrifos toxicity is the inhibition of AChE.

Caption: Inhibition of Acetylcholinesterase (AChE) by Chlorpyrifos-oxon.

In a normal cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to acetylcholine receptors (AChRs) on the postsynaptic neuron, transmitting a nerve impulse.[28][29] AChE rapidly hydrolyzes ACh into choline and acetate, terminating the signal. Chlorpyrifos is metabolically activated to Chlorpyrifos-oxon, which is a potent inhibitor of AChE.[4] By binding to the active site of AChE, Chlorpyrifos-oxon prevents the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of AChRs and causing a state of cholinergic overstimulation, which is responsible for the acute signs of organophosphate poisoning.[30]

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Chlorpyrifos has been shown to induce oxidative stress, which can activate the p38 MAPK signaling pathway, leading to inflammation and apoptosis.[31]

Caption: Activation of the p38 MAPK pathway by Chlorpyrifos-induced oxidative stress.

Exposure to Chlorpyrifos can lead to the generation of reactive oxygen species (ROS), which act as intracellular signaling molecules.[32] ROS can activate Apoptosis Signal-regulating Kinase 1 (ASK1), a MAPKKK.[33][34] ASK1 then phosphorylates and activates MKK3 and MKK6, which are MAPKKs.[9][35] These kinases, in turn, phosphorylate and activate p38 MAPK.[36] Activated p38 MAPK can phosphorylate various downstream targets, including the transcription factor Activating Transcription Factor 2 (ATF2), leading to the expression of pro-apoptotic and pro-inflammatory genes.[34]

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Signaling Pathway

The NRF2 pathway is a critical cellular defense mechanism against oxidative stress. Chlorpyrifos exposure can modulate this pathway.

Caption: Modulation of the NRF2 signaling pathway by Chlorpyrifos.

Under normal conditions, the transcription factor NRF2 is kept at low levels in the cytoplasm by being bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[2][37] Oxidative stress, induced by agents like Chlorpyrifos, can lead to the modification of cysteine residues in Keap1, causing it to release NRF2.[1][38] Freed NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[29][39][40] This leads to the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and detoxification proteins, as a cellular defense mechanism against the oxidative damage.[39]

Conclusion

The toxicological profile of this compound is, for all practical purposes, considered equivalent to that of Chlorpyrifos. The primary mechanism of toxicity involves the potent inhibition of acetylcholinesterase, leading to cholinergic crisis. Furthermore, Chlorpyrifos is known to induce genotoxicity and disrupt key signaling pathways involved in cellular stress responses, inflammation, and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a robust resource for researchers and professionals in the fields of toxicology and drug development. Further investigation into the subtle effects of deuteration on the metabolism and toxicity of this compound may provide a more nuanced understanding of its toxicological profile. It is imperative that appropriate safety precautions are taken when handling this compound, in line with its classification as a hazardous substance.

References

The Pivotal Role of Chlorpyrifos-d10 in Modern Analytical and Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorpyrifos-d10, the deuterium-labeled analog of the organophosphate insecticide Chlorpyrifos, serves as an indispensable tool in contemporary scientific research. Its primary applications lie in its use as a highly effective internal standard for the precise quantification of Chlorpyrifos in complex matrices and as a tracer in metabolic and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core research applications of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a deeper understanding and practical implementation in the laboratory.

Core Application: A Robust Internal Standard for Accurate Quantification

The most prevalent application of this compound is as an internal standard in analytical methodologies, predominantly in combination with gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility stems from its near-identical chemical and physical properties to the unlabeled Chlorpyrifos, while its increased mass allows for clear differentiation by mass spectrometry. This ensures that any analyte loss during sample preparation and analysis affects both the analyte of interest and the internal standard equally, enabling accurate correction and highly reliable quantification.

This stable isotope-labeled standard is crucial for analyzing Chlorpyrifos residues in a variety of complex sample types, including:

  • Food and Agricultural Products: Ensuring food safety by monitoring pesticide levels in fruits, vegetables, and grains.

  • Environmental Samples: Assessing environmental contamination by measuring Chlorpyrifos in soil, water, and air.[2]

  • Biological Matrices: Conducting human biomonitoring studies by analyzing blood and urine for exposure assessment.[3][4]

Quantitative Performance Data

The use of this compound as an internal standard yields excellent analytical performance, as demonstrated by the validation data from various studies.

ParameterMatrixAnalytical MethodValueReference
Recovery Bell PeppersGC-MS/MS95.2 - 103.8%[5]
SoybeansGC-IDMS83 - 109%[6]
LettuceGC-MS/MS85 - 105%
Limit of Quantification (LOQ) Bell PeppersGC-MS/MS5 µg/kg[5]
LettuceGC-MS/MS0.01 mg/kg
Relative Standard Deviation (RSD) SoybeansGC-IDMS< 3%[6]
LettuceGC-MS/MS< 20%

Detailed Experimental Protocol: Quantification of Chlorpyrifos in Food Matrices using QuEChERS and GC-MS/MS

This protocol outlines a standard method for the determination of Chlorpyrifos in food samples, such as bell peppers, using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS/MS analysis, with this compound as an internal standard.[5]

Sample Preparation (QuEChERS Extraction and Cleanup)
  • Homogenization: Weigh 10 g of a representative, homogenized sample (e.g., bell pepper) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System: Agilent 7000C Triple Quadrupole or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 3°C/min to 200°C.

    • Ramp 3: 8°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlorpyrifos 313.8257.8 (Quantifier)15
313.8196.9 (Qualifier)40
This compound 326.1262.0 (Quantifier)15
324.1260.0 (Qualifier)15

Experimental Workflow for Chlorpyrifos Quantification

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenize Food Sample Spiking 2. Spike with this compound Homogenization->Spiking Extraction 3. QuEChERS Extraction Spiking->Extraction Cleanup 4. d-SPE Cleanup Extraction->Cleanup GCMS 5. GC-MS/MS Analysis Cleanup->GCMS Quantification 6. Quantification using Internal Standard Calibration GCMS->Quantification CPF_d10 This compound CPF_Oxon_d10 Chlorpyrifos-oxon-d10 (Active Metabolite) CPF_d10->CPF_Oxon_d10 CYP450 (Oxidative Desulfuration) DETP_d10 Diethylthiophosphate-d10 (Metabolite) CPF_d10->DETP_d10 Hydrolysis TCPy 3,5,6-trichloro-2-pyridinol (Metabolite) CPF_d10->TCPy Hydrolysis CPF_Oxon_d10->TCPy Hydrolysis AChE Acetylcholinesterase CPF_Oxon_d10->AChE Excretion Urinary Excretion DETP_d10->Excretion TCPy->Excretion Inhibition Inhibition

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Chlorpyrifos in Complex Matrices Using Chlorpyrifos-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpyrifos is an organophosphate insecticide widely used in agriculture to control insect pests on a variety of crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Chlorpyrifos in food and environmental samples.[2] Accurate and sensitive quantification of Chlorpyrifos is therefore crucial for ensuring food safety and monitoring environmental contamination.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for pesticide residue analysis due to its high sensitivity and selectivity.[3][4] However, complex sample matrices can often cause signal suppression or enhancement, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (IS), such as Chlorpyrifos-d10, is the most effective way to compensate for these matrix effects, as well as for variations during sample preparation and instrument injection.[3] this compound is an ideal internal standard as it co-elutes with the native analyte and exhibits identical chemical behavior during extraction and ionization, ensuring high accuracy and precision.[5]

This application note details a robust and sensitive LC-MS/MS method for the determination of Chlorpyrifos in complex matrices. The method utilizes this compound as an internal standard and incorporates a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Experimental Protocols

1. Materials and Reagents

  • Chlorpyrifos analytical standard (≥98.5% purity)

  • This compound internal standard (≥95% purity)[6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (bulk)

  • Stock solutions of Chlorpyrifos and this compound (1000 µg/mL) were prepared in methanol.[7][8] Working standard solutions and calibration curves (e.g., 0.1 to 250 ng/mL) were prepared by serial dilution of the stock solutions.[7]

2. Sample Preparation (QuEChERS Method)

  • Weigh 5 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.[2]

  • Add 10 mL of water (for dry samples like wheat) and vortex for 30 seconds.[9]

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.[10][11]

  • Transfer 5 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.[2]

  • Vortex for 1 minute and centrifuge for 5 minutes.

  • Transfer 2 mL of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:methanol) and filter through a 0.22 µm syringe filter into an LC vial for analysis.[2]

3. LC-MS/MS Instrumentation and Conditions The analysis was performed on a triple quadrupole mass spectrometer coupled with a UPLC system.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System Agilent 1290 Infinity II Bio LC or equivalent[9]
Column C18 Column (e.g., 2.1 mm x 100 mm, 1.7 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[12]
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[12]
Flow Rate 0.45 mL/min[2][7]
Injection Volume 5 µL[2]
Column Temperature 40 °C[8]
Gradient Program 0-1 min, 10% B; 1-8 min, 10-95% B; 8-10 min, 95% B; 10.1-12 min, 10% B
MS System Agilent 6475 Triple Quadrupole LC/MS or equivalent[9]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Capillary Voltage 4000 V[13]
Nebulizer Pressure 40 psi[13]
Gas Temperature 350 °C[13]
Gas Flow 9 L/min[13]
Acquisition Mode Multiple Reaction Monitoring (MRM)[3]

Results and Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.

MRM Transitions Specific precursor-to-product ion transitions were optimized for Chlorpyrifos and its internal standard, this compound. At least two transitions were monitored for the target analyte to ensure confident identification.

Table 2: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
Chlorpyrifos350.1197.9Quantifier20
Chlorpyrifos350.197.0Qualifier20
This compound362.0201.0Internal Std.20
Note: m/z values and collision energies are instrument-dependent and may require optimization. The listed values are based on published data.[3][7][8]

Method Performance The method demonstrated excellent performance characteristics across various matrices.

Table 3: Summary of Method Performance Characteristics

ParameterResult
Linearity (R²) > 0.996[2][3]
Calibration Range 0.1 - 250 µg/L[7]
Limit of Detection (LOD) 0.4 - 0.8 µg/kg[2]
Limit of Quantification (LOQ) 1.3 - 2.7 µg/kg[2]
Accuracy (Recovery %) 78 - 115%[3][7]
Precision (RSD %) < 15%[2][7]
Note: Performance characteristics are matrix-dependent. The values presented are representative.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_report Reporting Sample 1. Homogenized Sample Spike 2. Spike with this compound Sample->Spike Extract 3. Add Acetonitrile & Salts Spike->Extract Centrifuge1 4. Vortex & Centrifuge Extract->Centrifuge1 Cleanup 5. d-SPE Cleanup (PSA/C18) Centrifuge1->Cleanup Centrifuge2 6. Vortex & Centrifuge Cleanup->Centrifuge2 Final 7. Evaporate & Reconstitute Centrifuge2->Final Inject 8. Inject into LC-MS/MS Final->Inject Acquire 9. Data Acquisition (MRM) Inject->Acquire Process 10. Data Processing Acquire->Process Quantify 11. Quantification using IS Ratio Process->Quantify Report 12. Final Report Quantify->Report

Caption: Experimental workflow from sample preparation to final reporting.

G cluster_analyte Analyte (Chlorpyrifos) cluster_is Internal Standard (this compound) cluster_calc Calculation A_prep Peak Area (Analyte) Variable due to matrix effects & recovery loss Ratio Calculate Ratio: Area(Analyte) / Area(IS) A_prep->Ratio IS_prep Peak Area (IS) Known amount added Experiences same effects & loss IS_prep->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Result Accurate Concentration CalCurve->Result

Caption: Logic of quantification using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Chlorpyrifos in diverse and complex matrices. The incorporation of this compound as an internal standard is critical for mitigating matrix-induced inaccuracies and ensuring data of the highest quality. This method is suitable for routine monitoring in food safety, environmental analysis, and other applications where precise measurement of Chlorpyrifos residues is required. The use of the QuEChERS sample preparation protocol further enhances the efficiency of the overall workflow, allowing for rapid sample turnaround without compromising analytical performance.

References

Application Note: Quantitative Analysis of Chlorpyrifos in Water using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture.[1][2] Its potential for off-site transport into water bodies raises environmental and human health concerns, necessitating sensitive and accurate monitoring methods.[2][3] This application note details a robust and reliable method for the determination of chlorpyrifos in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) with isotope dilution using chlorpyrifos-d10 as an internal standard.[1][4] The use of a deuterated internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[4]

Principle

Water samples are fortified with a known amount of this compound internal standard. The sample is then passed through a C18 solid-phase extraction cartridge to extract and concentrate the analyte and the internal standard.[5][6] After elution and solvent evaporation, the extract is analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of chlorpyrifos to this compound against a calibration curve.

Materials and Reagents

  • Solvents: Acetone, Methanol, Ethyl Acetate, n-Hexane (pesticide residue grade or equivalent)

  • Reagents: Anhydrous Sodium Sulfate, Reagent Water (Type I)

  • Standards: Chlorpyrifos (≥98% purity), this compound (≥99% deuterated forms)[1]

  • SPE Cartridges: C18 bonded silica, 500 mg, 6 mL

  • Glassware: Volumetric flasks, pipettes, graduated cylinders, autosampler vials with inserts.

Experimental Protocols

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of chlorpyrifos and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Store at -20°C. These solutions should be replaced after 6 months.[7]

  • Intermediate Stock Solutions (10 µg/mL):

    • Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

    • Dilute to volume with acetone.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Pipette 1 mL of the 10 µg/mL this compound intermediate stock solution into a 10 mL volumetric flask.

    • Dilute to volume with acetone.

  • Calibration Standards (0.5, 1, 5, 10, 25, 50, 100 ng/mL):

    • Prepare a series of calibration standards by diluting the 10 µg/mL chlorpyrifos intermediate stock solution with acetone.

    • Fortify each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL of this compound.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Preservation:

    • Collect 500 mL water samples in amber glass bottles.

    • Adjust the sample pH to between 5 and 8.

    • If not extracted immediately, store samples at 4°C and extract within 7 days of collection.[7]

  • SPE Cartridge Conditioning:

    • Sequentially wash the C18 SPE cartridge with 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of reagent water. Do not allow the cartridge to go dry after the final water wash.[8]

  • Sample Loading:

    • Fortify the 500 mL water sample with 5 µL of the 1 µg/mL this compound internal standard spiking solution to achieve a concentration of 10 ng/L.

    • Pass the entire sample through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min using a vacuum manifold.[5]

  • Cartridge Drying:

    • After the entire sample has passed through, dry the cartridge by drawing a vacuum for 15-20 minutes.[8]

  • Elution:

    • Elute the retained analytes by passing 2 x 5 mL aliquots of ethyl acetate through the cartridge.

    • Collect the eluate in a collection tube.

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[8]

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% diphenyl/95% dimethylpolysiloxane column)[9]

  • Injector: Splitless, 250°C[9]

  • Oven Program: Initial temperature 120°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.[10]

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • MS Source: 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Chlorpyrifos: m/z 197, 314, 97

    • This compound: m/z 207, 324

Data Presentation

Table 1: GC-MS SIM Parameters
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Retention Time (min)
Chlorpyrifos197.8313.996.9~16.9
This compound207.8323.9-~16.85

Retention times are approximate and may vary depending on the specific instrument and column.[9][11]

Table 2: Method Performance Data
ParameterValue
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.02 µg/L[12]
Limit of Quantitation (LOQ)0.07 µg/L[12]
Average Recovery (at 10 ng/L spike)95% (± 5%)[12][13]
Precision (%RSD, n=6)< 7%

Mandatory Visualization

Chlorpyrifos_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample 500 mL Water Sample Spike Spike with This compound Sample->Spike Load Load Sample onto SPE Cartridge Spike->Load Condition Condition C18 SPE Cartridge Condition->Load Dry_Cartridge Dry Cartridge Load->Dry_Cartridge Elute Elute with Ethyl Acetate Dry_Cartridge->Elute Dry_Eluate Dry Eluate with Na2SO4 Elute->Dry_Eluate Concentrate Concentrate to 1 mL under Nitrogen Dry_Eluate->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition (Peak Area Ratio) GCMS->Data Quantify Quantify Chlorpyrifos Concentration Data->Quantify Cal_Curve Calibration Curve (0.5-100 ng/mL) Cal_Curve->Quantify Result Final Result (µg/L) Quantify->Result

Caption: Workflow for Chlorpyrifos Analysis in Water.

Conclusion

The described method of solid-phase extraction followed by GC-MS with isotope dilution provides a highly sensitive, selective, and accurate means for quantifying chlorpyrifos in water samples. The use of this compound as an internal standard effectively mitigates matrix interferences and procedural variations, ensuring reliable data for environmental monitoring. The method achieves low detection limits and demonstrates excellent linearity, recovery, and precision, making it suitable for routine analysis in a laboratory setting.

References

Application Notes and Protocols for Pesticide Residue Analysis in Food Matrices using Chlorpyrifos-d10

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorpyrifos in various food commodities. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety. The use of a stable isotope-labeled internal standard, such as Chlorpyrifos-d10, is a highly effective strategy to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations during sample preparation and analysis.[1] This document provides detailed application notes and protocols for the determination of chlorpyrifos residues in diverse food matrices using this compound as an internal standard, primarily employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The use of this compound as an internal standard significantly improves method performance by correcting for analyte loss during sample processing and compensating for matrix-induced signal enhancement or suppression in the analytical instrument. The following tables summarize typical validation data obtained for chlorpyrifos analysis using this compound in various food matrices.

Table 1: Method Validation Data for Chlorpyrifos in High-Water Content Food Matrices

Food MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
Cucumber10955-15
Cucumber50984-12
Apple10927-20
Apple100966-18
Tomato20975-10
Tomato100994-8
Grapes10898-25
Grapes50937-22

Data compiled from representative studies. Actual performance may vary based on specific laboratory conditions and instrumentation.

Table 2: Method Validation Data for Chlorpyrifos in High-Fat and Dry Food Matrices

Food MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
Avocado50889-30
Avocado200918-28
Olive Oil1008511-35
Olive Oil5008910-32
Wheat20946-10
Wheat100975-8
Rice10908-15
Rice50947-13

Data compiled from representative studies. Actual performance may vary based on specific laboratory conditions and instrumentation.

Experimental Protocols

The following protocols describe the general workflow for the analysis of chlorpyrifos in food matrices using this compound as an internal standard. The QuEChERS method is highlighted, with modifications for different matrix types.

Standard and Sample Preparation

1.1. Standard Solutions

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of Chlorpyrifos and this compound reference standards and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or toluene). Store at -20°C.

  • Intermediate Standard Solution (10 mg/L): Dilute the stock solution with acetonitrile.

  • Working Standard Solutions (0.01 - 1.0 mg/L): Prepare a series of calibration standards by further diluting the intermediate standard solution with acetonitrile. Each standard should contain a constant concentration of this compound (e.g., 100 µg/L).

1.2. Sample Preparation (Homogenization)

  • For fruits and vegetables, chop the entire sample into small pieces and homogenize using a high-speed blender. For samples with high water content, the addition of dry ice during homogenization can prevent analyte degradation.

  • For grains and cereals, mill the sample to a fine powder.

  • For oils, ensure the sample is well-mixed before subsampling.

QuEChERS Extraction and Clean-up

The QuEChERS method is adapted based on the water and fat content of the food matrix.

2.1. Protocol for High-Water Content Foods (e.g., Fruits, Vegetables)

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a specific volume of the this compound internal standard working solution to achieve a final concentration of, for example, 50 µg/kg in the sample.

  • Cap and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing clean-up sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • The supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

2.2. Protocol for High-Fat Foods (e.g., Avocado, Olive Oil)

  • Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For oils, weigh 2 g of oil and add 8 mL of water.

  • Add 10 mL of acetonitrile.

  • Add the this compound internal standard.

  • Cap and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile layer to a d-SPE tube containing clean-up sorbents suitable for fat removal (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • The supernatant is ready for analysis.

2.3. Protocol for Dry Foods (e.g., Cereals, Flour)

  • Weigh 5 g (± 0.1 g) of the powdered sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and let it soak for 30 minutes to rehydrate the sample.

  • Add 10 mL of acetonitrile.

  • Add the this compound internal standard.

  • Proceed with steps 4-11 from the high-water content protocol.

Instrumental Analysis

3.1. LC-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is typical.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Chlorpyrifos: e.g., m/z 350 -> 198 (quantifier), m/z 350 -> 97 (qualifier)

    • This compound: e.g., m/z 360 -> 208

3.2. GC-MS/MS Conditions

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless injection is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions:

    • Chlorpyrifos: e.g., m/z 314 -> 199 (quantifier), m/z 258 -> 109 (qualifier)

    • This compound: e.g., m/z 324 -> 209

Visualizations

experimental_workflow sample_prep Sample Preparation (Homogenization) is_addition Internal Standard Addition (this compound) sample_prep->is_addition Add to homogenized sample extraction QuEChERS Extraction (Acetonitrile + Salts) centrifuge1 Centrifugation extraction->centrifuge1 is_addition->extraction cleanup Dispersive SPE Clean-up (PSA, C18, etc.) centrifuge1->cleanup Transfer supernatant centrifuge2 Centrifugation cleanup->centrifuge2 analysis LC-MS/MS or GC-MS/MS Analysis centrifuge2->analysis Inject supernatant data_processing Data Processing and Quantification analysis->data_processing quechers_logic start Homogenized Food Sample high_water High-Water Content (e.g., Fruits, Vegetables) start->high_water high_fat High-Fat Content (e.g., Avocado, Oils) start->high_fat dry_matrix Dry Matrix (e.g., Cereals, Flour) start->dry_matrix extraction_step Extraction with Acetonitrile & Internal Standard high_water->extraction_step high_fat->extraction_step rehydration Rehydration with Water dry_matrix->rehydration cleanup_psa d-SPE with PSA + MgSO4 extraction_step->cleanup_psa For High-Water & Dry cleanup_c18 d-SPE with PSA + C18 + MgSO4 extraction_step->cleanup_c18 For High-Fat final_extract Final Extract for LC/GC-MS/MS cleanup_psa->final_extract cleanup_c18->final_extract rehydration->extraction_step

References

Application Note: High-Throughput Analysis of Chlorpyrifos and Chlorpyrifos-d10 in Food Matrices Using the QuEChERS Extraction Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and efficient protocol for the extraction and quantification of the organophosphorus pesticide Chlorpyrifos and its stable isotope-labeled internal standard, Chlorpyrifos-d10, from various food matrices. The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2][3] The QuEChERS approach significantly simplifies the sample preparation process, reduces solvent consumption, and improves laboratory throughput compared to traditional methods.[4][5] This protocol provides high recovery rates and excellent precision, meeting the stringent requirements for pesticide residue analysis in food safety and environmental monitoring.[6][7]

Experimental Protocol

This protocol is based on the widely recognized buffered QuEChERS methods (AOAC 2007.01 or EN 15662).[8] It is designed for high-water-content food matrices like fruits and vegetables. For dry or fatty matrices, modifications such as a pre-hydration step or the use of different d-SPE sorbents may be necessary.[9][10]

1.1 Materials and Reagents

  • Standards: Chlorpyrifos (analytical grade), this compound (internal standard, IS).

  • Solvents: Acetonitrile (ACN), HPLC or pesticide residue grade.

  • Reagents: Ultra-pure water, Formic Acid (optional, for pH adjustment).

  • QuEChERS Extraction Salts: (e.g., for EN 15662 method) 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate.[11] Packaged salt pouches are recommended for convenience.

  • Dispersive SPE (d-SPE) Cleanup Tubes: 2 mL micro-centrifuge tubes containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.

    • Note: For matrices with high fat content, add 50 mg of C18 sorbent. For highly pigmented matrices (e.g., peppers, leafy greens), add 7.5-50 mg of graphitized carbon black (GCB).[5][9][12]

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL and 2 mL centrifuge tubes.

1.2 Sample Preparation (Extraction)

  • Homogenization: Weigh 10-15 g of a representative laboratory sample and homogenize until a consistent paste is formed. For cryogenic milling, use dry ice.[11]

  • Weighing: Transfer 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.[4]

  • Extraction: Cap the tube securely and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing of the sample with the solvent.[9]

  • Salt Addition: Add the pre-packaged QuEChERS extraction salts to the tube.[11]

  • Second Extraction: Immediately cap the tube and shake vigorously for 1 minute. The salts will induce phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation of the upper acetonitrile layer containing the analytes.[11]

1.3 Dispersive SPE (d-SPE) Cleanup

  • Aliquot Transfer: Carefully transfer 1 mL of the upper acetonitrile supernatant into the 2 mL d-SPE cleanup tube containing MgSO₄ and PSA.[9]

  • Cleanup: Cap the d-SPE tube and shake vigorously for 1 minute. The MgSO₄ removes residual water, while the PSA sorbent removes interferences like organic acids and sugars.[5][8]

  • Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., >5000 rpm) for 5 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned extract. Carefully transfer it into a 2 mL autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis

The final extract can be directly injected into the GC-MS/MS system.

  • System: Gas Chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

  • Column: A low-bleed, mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[2]

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250 °C.[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 70 °C (hold 2 min), ramp at 25 °C/min to 150 °C, ramp at 10 °C/min to 300 °C (hold 5 min).[13]

  • MS Conditions: Operated in Multiple Reaction Monitoring (MRM) mode.

Data and Performance

The following tables summarize the expected quantitative performance and mass spectrometry parameters for the analysis of Chlorpyrifos and its internal standard.

Table 1: Method Performance Characteristics

Parameter Chlorpyrifos Notes
Linearity (R²) > 0.995 Over a typical calibration range of 5-200 µg/kg.[1]
Recovery (%) 80 - 110% Recovery can vary based on the matrix.[6][7][12]
Precision (RSD %) < 15% Relative Standard Deviation for replicate analyses.[6][7]
LOQ (µg/kg) 1 - 10 Limit of Quantitation, dependent on matrix and instrument sensitivity.[13][14]

| LOD (µg/L) | 0.3 - 4 | Limit of Detection, example from water matrix analysis.[15] |

Table 2: GC-MS/MS MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Chlorpyrifos 313.8 257.8 196.9 15 / 40
This compound 326.1 262.0 324.1 15 / 15

Data derived from a study on bell peppers.[1]

Workflow Visualization

The following diagram illustrates the complete workflow of the QuEChERS protocol for Chlorpyrifos analysis.

QuEChERS_Workflow Figure 1. QuEChERS Workflow for Chlorpyrifos Analysis cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Sample Homogenize 10-15 g of Sample Weigh Weigh 10 g into 50 mL Tube Sample->Weigh Spike Spike with this compound (IS) Weigh->Spike Add_ACN Add 10 mL Acetonitrile Spike->Add_ACN Shake1 Vortex for 1 minute Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO₄, NaCl, Citrates) Shake1->Add_Salts Shake2 Vortex for 1 minute Add_Salts->Shake2 Centrifuge1 Centrifuge at 4000 rpm for 5 min Shake2->Centrifuge1 Transfer1 Transfer 1 mL Supernatant to d-SPE Tube Centrifuge1->Transfer1 dSPE_Tube d-SPE Tube contains: 150 mg MgSO₄ + 50 mg PSA Transfer1->dSPE_Tube Shake3 Vortex for 1 minute Transfer1->Shake3 Centrifuge2 Centrifuge for 5 min Shake3->Centrifuge2 Transfer2 Transfer Final Extract to Vial Centrifuge2->Transfer2 Analysis Analyze by GC-MS/MS Transfer2->Analysis

Caption: Figure 1. QuEChERS Workflow for Chlorpyrifos Analysis

Conclusion

The QuEChERS extraction method followed by GC-MS/MS analysis provides a fast, effective, and reliable approach for the simultaneous determination of Chlorpyrifos and its deuterated internal standard in food matrices.[2][7] The procedure offers excellent analyte recovery, high precision, and low limits of quantification, making it highly suitable for high-throughput laboratories conducting regulatory monitoring and food safety testing. The method's simplicity and use of minimal solvent align with green chemistry principles, further enhancing its appeal in modern analytical settings.

References

Application Note: Solid-Phase Extraction (SPE) Protocol for Chlorpyrifos-d10 in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpyrifos is a widely used organophosphate insecticide for agricultural and residential pest control. Due to its potential toxicity, monitoring its presence in environmental samples is crucial. Chlorpyrifos-d10, a deuterated analog of chlorpyrifos, is commonly used as an internal standard for quantification by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure accuracy and precision.[1] Solid-Phase Extraction (SPE) is a robust and efficient sample preparation technique used to isolate and concentrate chlorpyrifos and its deuterated standard from complex matrices like water, reducing matrix effects and improving detection limits.[2][3][4][5] This application note provides a detailed protocol for the extraction of this compound from water samples using C18 reversed-phase SPE cartridges.

Principle of Reversed-Phase SPE

The method utilizes a C18 sorbent, which is a nonpolar stationary phase. This compound, being a relatively nonpolar compound, adsorbs to the hydrophobic C18 sorbent. Polar impurities and salts in the sample matrix do not interact strongly with the sorbent and are washed away. The retained analyte is then eluted from the cartridge using a nonpolar organic solvent. This process effectively cleans up the sample and concentrates the analyte for subsequent analysis.

SPE_Principle cluster_0 SPE Cartridge (C18) cluster_1 Sample Loading cluster_2 Washing & Elution sorbent Nonpolar C18 Sorbent waste Waste (Polar Interferences) collect Final Eluate (Concentrated this compound) sample Water Sample (this compound + Polar Interferences) sample->sorbent Retention of This compound wash Aqueous Wash (e.g., Reagent Water) wash->sorbent Wash away interferences elution Organic Elution (e.g., Ethyl Acetate) elution->sorbent Elute analyte SPE_Workflow prep 1. Sample Pre-treatment (500 mL Water + Spike + Acidify to pH < 2) cond 2. Cartridge Conditioning (Hexane → DCM → MeOH → Water) load 3. Sample Loading (10-20 mL/min) cond->load wash 4. Cartridge Washing (5 mL Reagent Water) load->wash dry 5. Cartridge Drying (Full vacuum for 15 min) wash->dry elute 6. Analyte Elution (10 mL Ethyl Acetate/DCM) dry->elute conc 7. Concentration (Evaporate to 1 mL under N2) elute->conc analysis 8. Analysis (GC-MS or LC-MS/MS) conc->analysis

References

Application Note: Determination of Chlorpyrifos in Food Matrices by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture. Due to its potential neurotoxicity and adverse effects on human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for its presence in food commodities.[1][2] Accurate and reliable quantification of Chlorpyrifos residues is therefore crucial for ensuring food safety and compliance.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantification.[3] This method involves the use of a stable isotope-labeled internal standard, in this case, Chlorpyrifos-d10, which is chemically identical to the analyte of interest (Chlorpyrifos) but has a different mass.[4] By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any losses of the analyte during sample preparation and analysis can be accurately corrected for, leading to highly reliable results.[3]

This application note describes a robust and validated method for the determination of Chlorpyrifos in various food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with an isotope dilution strategy employing this compound.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is based on the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample. The isotopically labeled standard is chemically identical to the native analyte and therefore behaves identically during extraction, cleanup, and chromatographic separation. The mass spectrometer, however, can differentiate between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be precisely calculated, as this ratio is unaffected by sample losses during the analytical procedure.

IDMS_Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result A Analyte (Chlorpyrifos) Prep Sample Preparation (Extraction, Cleanup) A->Prep Addition of known amount IS Isotope-Labeled Standard (this compound) IS->Prep GC GC Separation Prep->GC Extract MS MS/MS Detection GC->MS Separated Analytes Quant Quantification based on Analyte/Standard Ratio MS->Quant Signal Ratio Experimental_Workflow Sample 1. Sample Homogenization Spike 2. Spiking with this compound Sample->Spike Extract 3. Acetonitrile Extraction (with MgSO4 and NaCl) Spike->Extract Centrifuge1 4. Centrifugation Extract->Centrifuge1 Cleanup 5. Dispersive SPE Cleanup (PSA, C18, GCB) Centrifuge1->Cleanup Supernatant Centrifuge2 6. Centrifugation Cleanup->Centrifuge2 Filter 7. Filtration Centrifuge2->Filter Supernatant Analysis 8. GC-MS/MS Analysis Filter->Analysis

References

Application Notes and Protocols for Environmental Monitoring of Chlorpyrifos using Chlorpyrifos-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Chlorpyrifos in various environmental matrices using Chlorpyrifos-d10 as an internal standard. The methodologies described are essential for environmental monitoring studies, ensuring accurate and reliable data for risk assessment and regulatory compliance.

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture.[1][2] Its presence in the environment is a significant concern due to its potential toxicity to non-target organisms, including humans.[2] Accurate monitoring of Chlorpyrifos levels in environmental samples such as water, soil, and air is crucial. This compound, a deuterated analog of Chlorpyrifos, is the preferred internal standard for quantification by mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Its use compensates for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[5]

Properties of this compound

PropertyValueReference
Chemical Formula C₉D₁₀HCl₃NO₃PS[3]
Molecular Weight 360.6 g/mol [3][6]
CAS Number 285138-81-0[3]
Appearance White to off-white solid[7]
Melting Point 44-45 °C[7]
Purity ≥99% deuterated forms (d₁-d₁₀)[3]
Solubility Slightly soluble in Chloroform and Methanol[3]

Experimental Protocols

Analysis of Chlorpyrifos in Water Samples by SPE and LC-MS/MS

This protocol describes the extraction and quantification of Chlorpyrifos in water samples using Solid Phase Extraction (SPE) followed by LC-MS/MS, with this compound as an internal standard.

3.1.1. Materials and Reagents

  • Chlorpyrifos analytical standard

  • This compound internal standard solution (e.g., 50 ppm in a suitable solvent)[8]

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Glass fiber filters (0.7 µm)

3.1.2. Sample Preparation and Extraction

  • Filter water samples through a 0.7 µm glass fiber filter to remove suspended solids.[9]

  • To a 1 L water sample, add a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 260 ng/mL).[10]

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analytes from the cartridge with 10 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Chlorpyrifos from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both Chlorpyrifos and this compound.

3.1.4. Quantitative Data

ParameterValue
Limit of Detection (LOD) 0.15 - 1.1 ng/sample
Limit of Quantification (LOQ) 0.5 - 3.7 ng/sample
Recovery 78 - 113%
Internal Standard Concentration 260 ng/mL

Data compiled from representative studies and may vary based on specific instrumentation and matrix.

Analysis of Chlorpyrifos in Soil Samples by Solvent Extraction and GC-MS

This protocol details the extraction and analysis of Chlorpyrifos in soil samples using solvent extraction and GC-MS with this compound as an internal standard.

3.2.1. Materials and Reagents

  • Chlorpyrifos analytical standard

  • This compound internal standard solution

  • Acetone, pesticide residue grade

  • Hexane, pesticide residue grade

  • Dichloromethane, pesticide residue grade

  • Sodium sulfate, anhydrous

  • Phosphoric acid

3.2.2. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 10 g of the homogenized soil sample into a centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard.

  • Add 20 mL of acetone and shake vigorously for 30 minutes.[11]

  • Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction step twice more with 20 mL of acetone each time.

  • Combine the supernatants and filter through anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Perform a solvent exchange to hexane for GC-MS analysis.

3.2.3. GC-MS Analysis

  • GC Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

  • Monitored Ions: Select characteristic ions for both Chlorpyrifos and this compound.

3.2.4. Quantitative Data

ParameterValue
Limit of Detection (LOD) 0.6 - 3.4 µg/kg
Limit of Quantification (LOQ) 2 - 10 µg/kg
Recovery 75 - 102%
Relative Standard Deviation (RSD) 3 - 13%

Data compiled from representative studies and may vary based on specific instrumentation and soil type.

Visualizations

Experimental Workflow for Water Analysis

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis s1 Filter Water Sample (0.7 µm) s2 Spike with this compound s1->s2 spe1 Condition SPE Cartridge spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Analytes spe3->spe4 a1 Evaporate and Reconstitute spe4->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Quantification a2->a3

Caption: Workflow for Chlorpyrifos analysis in water.

Experimental Workflow for Soil Analysis

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis s1 Homogenize Soil Sample s2 Spike with this compound s1->s2 ext1 Add Acetone and Shake ext2 Centrifuge and Collect Supernatant ext1->ext2 ext3 Repeat Extraction ext2->ext3 ext4 Dry and Concentrate ext3->ext4 a1 Solvent Exchange to Hexane ext4->a1 a2 GC-MS Analysis a1->a2 a3 Data Quantification a2->a3

Caption: Workflow for Chlorpyrifos analysis in soil.

Metabolic Degradation Pathway of Chlorpyrifos

Chlorpyrifos_Metabolism CPF Chlorpyrifos CPO Chlorpyrifos-oxon CPF->CPO Oxidation TCP 3,5,6-trichloro-2-pyridinol CPF->TCP Hydrolysis CPO->TCP Hydrolysis Metabolites Further Metabolites TCP->Metabolites Degradation

Caption: Metabolic pathway of Chlorpyrifos degradation.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Chlorpyrifos in environmental monitoring studies. The detailed protocols provided for water and soil matrices, utilizing LC-MS/MS and GC-MS respectively, offer robust methodologies for researchers and scientists. Adherence to these protocols will ensure high-quality data, which is fundamental for assessing environmental contamination and ensuring human and ecological health.

References

Troubleshooting & Optimization

Troubleshooting poor recovery of Chlorpyrifos-d10 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Chlorpyrifos-d10 in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing consistently low recovery of this compound from a high-fat matrix (e.g., avocado, olive oil, fatty animal tissue). What are the likely causes and how can I improve my results?

A1: Low recovery in high-fat matrices is a common challenge primarily due to matrix effects and the lipophilic nature of Chlorpyrifos, which can lead to it being retained in the fat layer during extraction.

Potential Causes:

  • Co-extraction of Lipids: High amounts of fat are extracted along with the analyte, which can interfere with chromatographic analysis and cause signal suppression.

  • Analyte Partitioning into Fat: During liquid-liquid partitioning, this compound may preferentially remain in the lipid phase rather than partitioning into the extraction solvent (typically acetonitrile).

  • Inefficient d-SPE Cleanup: Standard dispersive solid-phase extraction (d-SPE) sorbents may not be sufficient to remove the high lipid content.

Troubleshooting Steps:

  • Modify the QuEChERS Protocol for High-Fat Samples:

    • Add C18 Sorbent: In the d-SPE cleanup step, include C18 sorbent along with PSA and MgSO4. C18 helps in retaining nonpolar interferences like fats.[1][2][3]

    • Use Zirconia-Based Sorbents: For matrices with very high fat content, consider using specialized sorbents like Z-Sep or Z-Sep+ which have a higher capacity for lipid removal compared to C18.[3]

    • Freeze-Out Step: After the initial extraction and centrifugation, place the acetonitrile extract in a freezer (-20°C or lower) for at least one hour. Lipids will precipitate and can be removed by centrifugation or filtration at low temperature.

  • Optimize Extraction:

    • Ensure vigorous shaking during the extraction and partitioning steps to maximize the transfer of this compound into the acetonitrile layer.

    • Consider using a modified extraction solvent. While acetonitrile is standard, some methods for very fatty samples might explore alternative solvent systems.

  • Use Matrix-Matched Standards: To compensate for matrix effects that are not eliminated by cleanup, prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[4][5]

Q2: My recovery of this compound is poor and inconsistent when analyzing dry matrices like soil, sediment, or dried herbs. What should I do?

A2: The low water content in dry matrices is the primary reason for poor extraction efficiency with the standard QuEChERS method, which was originally developed for high-moisture samples.

Potential Causes:

  • Incomplete Extraction: Acetonitrile alone cannot efficiently extract pesticides from a dry sample. Water is essential for the initial partitioning of the analytes.

  • Strong Analyte-Matrix Interactions: In dry matrices, pesticides can be strongly adsorbed to the sample particles.

Troubleshooting Steps:

  • Rehydrate the Sample: Before adding acetonitrile and the QuEChERS salts, add a specific amount of water to the dry sample and allow it to hydrate. A common practice is to add enough water to bring the total water content to approximately 80%.[4][6][7] For a 5g dry sample, for instance, you might add 8-10 mL of water.

  • Increase Shaking/Vortexing Time: Allow for a longer and more vigorous shaking time after adding both water and acetonitrile to ensure thorough extraction.

  • Optimize d-SPE Cleanup: Soil and sediment samples can contain pigments and other interferences. Using Graphitized Carbon Black (GCB) in the d-SPE step can help remove these, but be cautious as GCB can also retain planar pesticides like Chlorpyrifos if used in excessive amounts.

Q3: I suspect that my this compound is degrading during sample preparation. What factors could be causing this and how can I prevent it?

A3: Chlorpyrifos is susceptible to degradation under certain conditions, particularly pH, temperature, and light exposure.

Potential Causes:

  • High pH: Chlorpyrifos degrades rapidly under alkaline (high pH) conditions.[8][9] The matrix itself or the reagents used can create an alkaline environment.

  • Elevated Temperature: High temperatures during extraction or solvent evaporation can accelerate the degradation of Chlorpyrifos.[10][11]

  • Light Exposure: Prolonged exposure to sunlight or UV light can cause photodegradation.[12]

Troubleshooting Steps:

  • Control pH:

    • Use a buffered QuEChERS method (e.g., AOAC or EN methods) that includes acetate or citrate buffers to maintain a slightly acidic pH (around 5-5.5), which enhances the stability of pH-sensitive pesticides.[2]

    • If your matrix is naturally alkaline, consider adding a small amount of acid (e.g., acetic acid) to the extraction solvent.

  • Manage Temperature:

    • Avoid excessive heat during any solvent evaporation steps. Use a gentle stream of nitrogen at a controlled temperature.

    • Store extracts at low temperatures (-20°C or below) when not in use. This compound is stable for extended periods when stored at -20°C.[13][14]

  • Protect from Light:

    • Use amber vials or tubes for sample collection and storage to protect the analyte from light.

    • Minimize the exposure of samples and extracts to direct sunlight or strong laboratory lighting.

Q4: I am using GC-MS/MS and see low recovery or poor peak shape for this compound. What could be the issue?

A4: Poor performance on a GC-MS/MS system can be due to issues in the gas chromatograph, particularly related to the inlet and column, often exacerbated by matrix components.

Potential Causes:

  • Active Sites in the GC System: Matrix components can create active sites in the GC inlet liner or the front of the analytical column, leading to the adsorption or degradation of sensitive analytes like Chlorpyrifos.

  • Matrix-Induced Signal Enhancement (or Suppression): Co-eluting matrix components can affect the ionization of the analyte in the mass spectrometer source.[15][16]

Troubleshooting Steps:

  • GC System Maintenance:

    • Regularly replace the GC inlet liner and trim the front end of the analytical column.

    • Use deactivated liners, especially those designed for sensitive compounds.

  • Use Analyte Protectants: Add an analyte protectant mixture (e.g., containing sorbitol, gulonolactone) to both the calibration standards and the final sample extracts. These compounds help to mask active sites in the GC system, improving the response and peak shape of the analytes.[15]

  • Matrix-Matched Calibration: As mentioned previously, using matrix-matched standards is the most effective way to compensate for matrix effects that alter the instrument's response.

Data Summary Tables

Table 1: Impact of d-SPE Cleanup Sorbent on Pesticide Recovery in Fatty Matrices

Sorbent CombinationAverage Recovery (%) of Nonpolar PesticidesFat Removal EfficiencyReference
PSA + MgSO₄50-70%Low[2]
PSA + C18 + MgSO₄70-90%Moderate[1],[2]
Z-Sep+ + MgSO₄>90%High[3]

Table 2: Effect of pH on Chlorpyrifos Stability (Half-life)

pHTemperature (°C)Half-life (days)Reference
4.725224[9]
6.120120[10]
7.02535[9]
7.42053[10]
8.42516[9]

Detailed Experimental Protocols

Protocol 1: Modified QuEChERS for High-Fat Matrices (e.g., Avocado)

  • Sample Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid).

    • Add internal standards, including this compound.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - for EN 15662 method).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take the supernatant for LC-MS/MS or GC-MS/MS analysis. It may be necessary to add an analyte protectant for GC-MS/MS.

Protocol 2: Modified QuEChERS for Dry Matrices (e.g., Soil)

  • Sample Preparation: Weigh 5 g of the homogenized dry sample into a 50 mL centrifuge tube.

  • Rehydration:

    • Add 10 mL of reagent water to the tube.

    • Vortex for 1 minute and let the sample hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add internal standards, including this compound.

    • Add the appropriate QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA (and GCB if colored interferences are present and analyte loss is not an issue).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: The supernatant is ready for analysis.

Visual Diagrams

Troubleshooting_Workflow start Start: Poor Recovery of This compound matrix_type Identify Matrix Type start->matrix_type high_fat High-Fat Matrix (e.g., Oil, Avocado) matrix_type->high_fat Fat > 5% dry_matrix Dry Matrix (e.g., Soil, Herbs) matrix_type->dry_matrix Water < 25% other_matrix Other/Aqueous Matrix matrix_type->other_matrix fat_solution1 Use C18 or Z-Sep in d-SPE high_fat->fat_solution1 fat_solution2 Incorporate a Freeze-Out Step high_fat->fat_solution2 dry_solution Rehydrate Sample Before Extraction dry_matrix->dry_solution check_degradation Check for Analyte Degradation other_matrix->check_degradation check_gc_issues Check for GC-MS System Issues check_degradation->check_gc_issues No Degradation Suspected ph_solution Use Buffered QuEChERS (Control pH) check_degradation->ph_solution pH Issue? temp_solution Control Temperature (Storage & Evaporation) check_degradation->temp_solution Temp/Light Issue? gc_solution1 Perform Inlet Maintenance (Liner, Column Trim) check_gc_issues->gc_solution1 Yes gc_solution2 Use Analyte Protectants check_gc_issues->gc_solution2 Yes final_solution Use Matrix-Matched Standards for Calibration check_gc_issues->final_solution No fat_solution1->final_solution fat_solution2->final_solution dry_solution->final_solution ph_solution->final_solution temp_solution->final_solution gc_solution1->final_solution gc_solution2->final_solution

Caption: Troubleshooting workflow for poor this compound recovery.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup homogenize 1. Homogenize Sample (10-15g) add_solvent 2. Add Acetonitrile (+ Internal Standard) homogenize->add_solvent add_salts 3. Add QuEChERS Extraction Salts add_solvent->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Supernatant to d-SPE Tube centrifuge1->transfer dspe_tube d-SPE Tube contains: - MgSO4 (removes water) - PSA (removes sugars, acids) - C18/GCB (removes fats/pigments) transfer->dspe_tube vortex 7. Vortex (30s) transfer->vortex centrifuge2 8. Centrifuge vortex->centrifuge2 analysis Step 3: Analysis (GC-MS or LC-MS) centrifuge2->analysis

Caption: General workflow for the QuEChERS sample preparation method.

References

Technical Support Center: Mitigating Matrix Effects for Chlorpyrifos-d10 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects for Chlorpyrifos-d10 in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the analysis.[1][3] For this compound, which serves as an internal standard, uncompensated matrix effects can lead to inaccurate quantification of the target analyte, Chlorpyrifos.

Q2: How does a stable isotope-labeled internal standard like this compound help in mitigating matrix effects?

A2: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the best way to compensate for matrix effects.[4][5] Because SIL-IS have nearly identical physicochemical properties to the analyte, they co-elute and experience similar degrees of ion suppression or enhancement.[1][6] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]

Q3: What are the common sources of matrix effects in different sample types?

A3: The sources of matrix effects are highly dependent on the sample matrix.

  • Food and Agricultural Samples (e.g., fruits, vegetables, grains): Sugars, fatty acids, organic acids, lipids, and pigments are common interfering compounds.[7]

  • Environmental Samples (e.g., soil, water): Humic acids, fulvic acids, and other organic matter can cause significant matrix effects.[8]

  • Biological Samples (e.g., plasma, urine): Phospholipids, salts, and proteins are major sources of ion suppression.[9][10]

Q4: What are the advantages and disadvantages of different sample preparation techniques for reducing matrix effects?

A4: The choice of sample preparation is crucial for minimizing matrix effects. The most common techniques include QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Technique Advantages Disadvantages
QuEChERS Fast, easy, low solvent consumption, and effective for a wide range of pesticides in food matrices.[11][12][13]May not provide sufficient cleanup for complex matrices, potentially leaving interfering compounds.[7]
Solid-Phase Extraction (SPE) Highly selective, provides cleaner extracts, and can significantly reduce matrix effects.[1][14] Different sorbents can be used to target specific interferences.[15][16]Can be more time-consuming and expensive than other methods. Method development can be complex.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts, especially for removing highly polar or non-polar interferences.[9][14]Can be labor-intensive, require large volumes of organic solvents, and may have lower analyte recovery for polar compounds.[9][14]
Q5: How can chromatographic conditions be optimized to minimize matrix effects?

A5: Chromatographic optimization aims to separate the analyte of interest from interfering matrix components.[1][4] Key strategies include:

  • Gradient Modification: Adjusting the mobile phase gradient can improve the separation of this compound from co-eluting matrix components.[14]

  • Column Selection: Using a column with a different stationary phase chemistry can alter selectivity and improve separation.

  • Flow Rate Adjustment: Lowering the flow rate can sometimes reduce matrix effects.[17]

  • Divert Valve: Using a divert valve to direct the flow to waste during the elution of highly interfering components (e.g., salts at the beginning of the run) can prevent contamination of the mass spectrometer source.[18]

Troubleshooting Guides

Problem: Significant Ion Suppression or Enhancement Observed for this compound

Possible Causes and Solutions:

  • Cause: Inadequate sample cleanup.

    • Solution: Re-evaluate the sample preparation method. If using QuEChERS, consider adding a different clean-up sorbent like graphitized carbon black (GCB) for pigment removal or C18 for non-polar interferences.[11] For highly complex matrices, switching to a more rigorous SPE or LLE protocol may be necessary.[14]

  • Cause: Co-elution of matrix components.

    • Solution: Optimize the LC method. Try a slower gradient, a different mobile phase composition, or a column with a different selectivity to separate this compound from the interfering peaks.[1] A post-column infusion experiment can help identify the retention time regions with the most significant ion suppression.[18][19][20]

  • Cause: High concentration of matrix components.

    • Solution: Dilute the sample extract.[4][18] While this may decrease the analyte signal, it can often reduce the matrix effect to a greater extent, leading to a net improvement in signal-to-noise and accuracy.[21]

Problem: Poor Reproducibility of Results for this compound Across Different Sample Matrices

Possible Causes and Solutions:

  • Cause: Matrix-dependent ion suppression/enhancement.

    • Solution: Develop a matrix-matched calibration curve. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1][5] This approach helps to compensate for matrix effects that are consistent across samples of the same type.

  • Cause: The internal standard does not fully compensate for matrix variations.

    • Solution: While this compound is an excellent internal standard, extreme matrix effects can sometimes lead to differential behavior between the analyte and the IS.[6] Ensure that the concentration of the internal standard is appropriate and that it is added as early as possible in the sample preparation process to undergo the same extraction and cleanup steps as the analyte.[13]

Problem: The Internal Standard (this compound) Does Not Adequately Compensate for the Matrix Effect on the Native Analyte

Possible Causes and Solutions:

  • Cause: Isotopic effects or differential ionization.

    • Solution: Verify the absence of isobaric interferences for both the analyte and the internal standard. Optimize MS/MS parameters (e.g., collision energy, cone voltage) to ensure consistent fragmentation and detection.[4] While rare, significant differences in the matrix can sometimes affect the analyte and its SIL-IS differently.[5] In such cases, further optimization of sample cleanup is the most effective solution.

  • Cause: Contamination of the stable isotope-labeled internal standard.

    • Solution: Ensure the purity of the this compound standard. Contamination with the unlabeled analyte can lead to inaccurate quantification.[22]

Problem: High Background Noise or Interfering Peaks at the Retention Time of this compound

Possible Causes and Solutions:

  • Cause: Matrix interference.

    • Solution: Improve the selectivity of the sample preparation. Use a more specific SPE sorbent or a multi-step cleanup procedure.[3] Alternatively, enhance the selectivity of the MS/MS detection by monitoring more specific transitions or using high-resolution mass spectrometry if available.[3]

  • Cause: System contamination.

    • Solution: Clean the LC-MS/MS system, including the injection port, column, and ion source. Run blank injections to ensure the system is clean before analyzing samples.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects
  • Prepare three sets of standards:

    • Set A (Solvent): Prepare calibration standards of Chlorpyrifos at various concentrations in the final mobile phase composition.

    • Set B (Matrix-Matched): Prepare a blank sample extract using the chosen sample preparation method. Spike the blank extract with Chlorpyrifos at the same concentrations as Set A.

    • Set C (Post-Extraction Spike): Prepare a blank sample extract. Spike the extract with a known concentration of Chlorpyrifos.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A - 1) * 100

    • A value of 0% indicates no matrix effect.

    • A negative value indicates ion suppression.

    • A positive value indicates ion enhancement.

Protocol 2: QuEChERS Sample Preparation (Modified from EN 15662)
  • Homogenize 10-15 g of the sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) cleanup tube containing MgSO₄ and a sorbent (e.g., PSA, C18, or GCB, depending on the matrix).

  • Shake for 30 seconds and centrifuge.

  • Take an aliquot of the cleaned extract for LC-MS/MS analysis, potentially with a dilution step.

Visualizations

cluster_0 Troubleshooting Workflow for Matrix Effects start Significant Ion Suppression/Enhancement Observed cleanup Improve Sample Cleanup (SPE, d-SPE) start->cleanup chromatography Optimize Chromatography (Gradient, Column) start->chromatography dilution Dilute Sample Extract start->dilution reassess Re-evaluate Matrix Effect cleanup->reassess chromatography->reassess dilution->reassess reassess->start Issue Persists end Acceptable Performance reassess->end Issue Resolved

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS.

cluster_1 Mechanism of Ion Suppression in ESI esi_tip ESI Capillary Tip droplet Charged Droplet (Analyte + Matrix) esi_tip->droplet evaporation Solvent Evaporation droplet->evaporation competition Competition for Surface and Charge evaporation->competition gas_phase_ions Gas Phase Ions (Reduced Analyte Signal) competition->gas_phase_ions ms_inlet Mass Spectrometer Inlet gas_phase_ions->ms_inlet

Caption: The mechanism of ion suppression in the electrospray ionization source.

cluster_2 QuEChERS Sample Preparation Workflow start Homogenized Sample extraction 1. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifuge extraction->centrifuge1 cleanup 2. Dispersive SPE Cleanup (Supernatant + Sorbent) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 end Final Extract for LC-MS/MS Analysis centrifuge2->end

Caption: A simplified workflow for the QuEChERS sample preparation method.

References

Addressing ion suppression of Chlorpyrifos-d10 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression of the Chlorpyrifos-d10 signal in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Troubleshooting Guide: Addressing Ion Suppression of this compound

Ion suppression is a common phenomenon in LC-MS/MS analysis that can lead to reduced signal intensity, poor sensitivity, and inaccurate quantification.[1][2][3][4] This guide provides a systematic approach to identifying and mitigating ion suppression for the internal standard this compound.

Problem: Low or inconsistent signal intensity for this compound.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Co-eluting endogenous or exogenous compounds from the sample matrix compete with this compound for ionization, leading to a suppressed signal.[1][2][4]Improved signal intensity and consistency.
1. Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of this compound in a neat solution to the peak area in a post-spiked blank matrix extract. A significantly lower peak area in the matrix indicates ion suppression.[1][5]Quantification of the degree of ion suppression.
2. Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components.[4][6][7] Consider techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like protein precipitation.[1][4]Reduced matrix components co-eluting with the analyte.
3. Optimize Chromatography: Modify the LC method to improve the separation of this compound from matrix interferences.[1][4] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different selectivity.[1] Utilizing Ultra-Performance Liquid Chromatography (UPLC) can provide higher resolution and better separation from endogenous materials.Chromatographic separation of this compound from interfering peaks.
4. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[2][8] This is a simple approach but may compromise the limit of detection for the target analyte.Reduced ion suppression, but potentially lower sensitivity.
Instrumental Factors Suboptimal ion source parameters can exacerbate ion suppression.Enhanced signal response.
1. Optimize Ion Source Parameters: Adjust settings such as nebulizer gas flow, drying gas temperature and flow, and capillary voltage to optimize the ionization of this compound.Improved signal intensity and stability.
2. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[2][6]Reduced susceptibility to ion suppression.
3. Check for Contamination: Contamination in the LC-MS system (e.g., from previous analyses or plasticizers from labware) can cause ion suppression.[1][2] Clean the ion source and transfer optics.Removal of interfering contaminants.
Methodological Issues The analytical method itself may not be robust enough to handle the sample matrix.A more reliable and reproducible method.
1. Use of Appropriate Internal Standard: Ensure this compound is used as the internal standard for the quantification of Chlorpyrifos.[9] Stable isotope-labeled internal standards are the most effective for compensating for matrix effects as they co-elute and experience similar ionization suppression as the analyte.[4]Accurate quantification despite some level of ion suppression.
2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[4] This helps to compensate for consistent matrix effects across samples.More accurate quantification in the presence of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest (in this case, the internal standard this compound) in the mass spectrometer's ion source.[1][4] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification of the target analyte (Chlorpyrifos), and reduced reproducibility of the analytical method.[2][3]

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common method to assess ion suppression is to perform a post-extraction addition experiment.[1] This involves comparing the response of this compound in a clean solvent (neat solution) to its response when spiked into a blank sample matrix that has already undergone the extraction procedure. A significantly lower signal in the matrix sample indicates the presence of ion suppression.[5]

Q3: What are the most common sources of ion suppression?

A3: Ion suppression can be caused by a variety of endogenous and exogenous substances present in the sample matrix.[1] Endogenous compounds include salts, lipids, and proteins.[4][10] Exogenous sources can include plasticizers from sample tubes, mobile phase additives, and residues from other analyses.[1][2]

Q4: Can changing my sample preparation method help reduce ion suppression?

A4: Yes, optimizing sample preparation is one of the most effective ways to mitigate ion suppression.[4][7] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation or "dilute and shoot".[1][4][6]

Q5: How does chromatography affect ion suppression?

A5: Chromatographic separation plays a crucial role in reducing ion suppression.[1][4] By improving the separation of this compound from co-eluting matrix components, the competition for ionization in the MS source can be minimized. This can be achieved by optimizing the mobile phase gradient, changing the column chemistry, or using higher efficiency systems like UPLC.[1]

Q6: Is this compound the right internal standard to use for Chlorpyrifos analysis?

A6: Yes, this compound is an ideal internal standard for the quantification of Chlorpyrifos.[9][11] As a stable isotope-labeled analog, it has nearly identical chemical and physical properties to Chlorpyrifos, meaning it will behave similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in signal due to matrix effects, including ion suppression.[4]

Q7: Can I just dilute my sample to get rid of ion suppression?

A7: Sample dilution can be a quick and easy way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[2][8] However, this approach also dilutes your analyte of interest, which can compromise the sensitivity of the assay, especially for trace-level analysis.[2]

Experimental Protocols

Protocol 1: Assessment of Ion Suppression using Post-Extraction Addition

Objective: To quantify the extent of ion suppression on the this compound signal.

Materials:

  • Blank matrix (e.g., plasma, soil extract) without Chlorpyrifos or this compound

  • This compound stock solution

  • Mobile phase or reconstitution solvent

Procedure:

  • Prepare a Neat Solution: Prepare a solution of this compound in the mobile phase or reconstitution solvent at a concentration representative of your analytical method.

  • Prepare a Post-Spiked Matrix Sample: a. Extract a blank matrix sample using your established sample preparation protocol. b. After the final extraction step and just before analysis, spike the extracted blank matrix with the same concentration of this compound as the neat solution.

  • Analysis: Analyze both the neat solution and the post-spiked matrix sample using your LC-MS/MS method.

  • Calculation: Calculate the percentage of ion suppression using the following formula: % Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100

Quantitative Data Summary
Sample TypeMean Peak Area of this compound (n=3)% Ion Suppression
Neat Solution1,500,000N/A
Matrix Extract750,00050%

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Low/Inconsistent This compound Signal Assess Assess Matrix Effects (Post-Extraction Addition) Problem->Assess Optimize_LC Optimize Chromatography Assess->Optimize_LC Improve_SP Improve Sample Prep Assess->Improve_SP Optimize_MS Optimize MS Parameters Assess->Optimize_MS Solution Reliable & Consistent This compound Signal Optimize_LC->Solution Improve_SP->Solution Optimize_MS->Solution

Caption: Troubleshooting workflow for addressing ion suppression.

IonSuppressionMechanism cluster_source Ion Source cluster_detection Mass Spectrometer Droplet ESI Droplet GasPhase Gas Phase Ions Droplet->GasPhase Ion Evaporation Analyte This compound Analyte->Droplet Enters Droplet Matrix Matrix Components Matrix->Droplet Competes for Surface/Charge Matrix->GasPhase Suppresses Analyte Ionization Detector Detector GasPhase->Detector Signal Generation

Caption: Mechanism of ion suppression in electrospray ionization.

References

Technical Support Center: Optimizing Chlorpyrifos-d10 Peak Shape in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Chlorpyrifos-d10 in gas chromatography (GC) analysis.

Troubleshooting Guides

Poor peak shape in the gas chromatography of this compound can manifest as peak tailing, fronting, or splitting. Below are systematic guides to diagnose and resolve these common issues.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem encountered with active compounds like organophosphorus pesticides. It is characterized by an asymmetry factor > 1 and can lead to inaccurate integration and reduced resolution.

Possible Causes and Solutions for Peak Tailing

CauseSolution
Active Sites in the GC System Active sites, such as exposed silanols in the inlet liner, column, or metal surfaces, can interact with the polar functional groups of this compound, causing peak tailing.[1][2] To mitigate this, use deactivated inlet liners and columns.[3] Regularly perform inlet maintenance, including replacing the liner and septum.[4][5] Consider conditioning the column or passivating the system by injecting a high-concentration standard to saturate active sites.[5]
Improper Column Installation A poorly cut or installed column can create dead volume and turbulence in the flow path, leading to tailing peaks for all compounds.[5][6] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet and detector according to the manufacturer's instructions.
Contamination Non-volatile matrix components can accumulate in the inlet or at the head of the column, creating active sites and obstructing the sample path.[4] Regularly replace the inlet liner and trim a small portion (e.g., 10-20 cm) from the front of the column.
Inappropriate Inlet Temperature If the inlet temperature is too low, it can lead to slow sample vaporization and broader, tailing peaks. Conversely, a temperature that is too high can cause degradation of thermally labile compounds like some pesticides. Optimize the inlet temperature for this compound, typically in the range of 250-280°C.[7]

Troubleshooting Workflow for Peak Tailing

G cluster_physical Physical Issues cluster_chemical Chemical Interactions start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no check_column Check column installation (cut and height) a1_yes->check_column inlet_maintenance Perform inlet maintenance (replace liner, septum, seal) a1_no->inlet_maintenance check_flow Verify carrier gas flow rate check_column->check_flow end Peak Shape Optimized check_flow->end trim_column Trim front of the column inlet_maintenance->trim_column check_temp Optimize inlet temperature trim_column->check_temp deactivated_consumables Use deactivated liner and column check_temp->deactivated_consumables deactivated_consumables->end

Caption: A flowchart to systematically troubleshoot peak tailing for this compound.

Issue 2: Peak Fronting

Peak fronting, where the front of the peak is sloped, is often an indication of column overload.

Possible Causes and Solutions for Peak Fronting

CauseSolution
Column Overload Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting.[8] Reduce the injection volume or dilute the sample.
Incompatible Solvent If the sample solvent is not compatible with the stationary phase, it can affect the focusing of the analyte at the head of the column. Ensure the solvent is appropriate for the column phase.
Issue 3: Split Peaks

Split peaks can be caused by a variety of issues related to the injection and initial chromatographic conditions.

Possible Causes and Solutions for Split Peaks

CauseSolution
Improper Injection Technique A fast injection speed with a splitless injection can cause the sample to not vaporize homogenously. If using an autosampler, try reducing the injection speed.
Initial Oven Temperature Too High For splitless injections, the initial oven temperature should be low enough to allow for solvent focusing, which helps to create a narrow injection band. An initial temperature that is too high can prevent proper focusing and lead to split or broad peaks.
Solvent Mismatch A mismatch between the polarity of the injection solvent and the stationary phase can lead to poor analyte focusing and peak splitting.[4] If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are "active sites" and how do they affect this compound analysis?

A1: Active sites are reactive points within the GC system, such as silanol groups on glass surfaces (liners, columns) or metal surfaces in the inlet and detector.[1] These sites can interact with polar or labile compounds like this compound, causing adsorption or degradation. This interaction leads to poor peak shape (tailing), reduced peak area, and poor reproducibility.[2] Using deactivated (silanized) liners and columns is crucial to minimize these effects.[3]

Q2: What is the ideal inlet temperature for this compound analysis?

A2: The optimal inlet temperature is a balance between ensuring complete and rapid vaporization of the analyte and preventing thermal degradation. For many organophosphorus pesticides, including chlorpyrifos, an inlet temperature in the range of 250°C to 280°C is a good starting point.[7] However, this should be empirically optimized for your specific instrument and method.

Q3: Can the choice of inlet liner affect the peak shape of this compound?

A3: Absolutely. The inlet liner is a critical component for achieving good peak shape. For active compounds like this compound, it is essential to use a deactivated liner to prevent interactions. The geometry of the liner can also play a role in ensuring proper sample vaporization and mixing. A liner with a small amount of deactivated glass wool can help to trap non-volatile residues and promote more uniform vaporization.

Q4: How often should I perform inlet maintenance?

A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For complex matrices, you may need to replace the septum and liner every 50-100 injections. A good practice is to monitor the peak shape of your analytes and system suitability standards. When you start to see peak tailing or a decrease in response, it is likely time for inlet maintenance.[4][5]

Q5: Can the carrier gas flow rate impact the peak shape?

A5: Yes, the carrier gas flow rate affects the efficiency of the separation. An incorrect flow rate can lead to broader peaks and reduced resolution. It is important to set the flow rate to the optimal value for your column dimensions and to ensure that it remains constant throughout the analysis.

Logical Relationship of GC Parameters and Peak Shape

G cluster_inlet Inlet Parameters cluster_column Column Parameters inlet_temp Inlet Temperature peak_shape Optimal Peak Shape inlet_temp->peak_shape liner_type Liner Type/Deactivation liner_type->peak_shape injection_vol Injection Volume injection_vol->peak_shape column_deactivation Column Deactivation column_deactivation->peak_shape oven_program Oven Temperature Program oven_program->peak_shape carrier_flow Carrier Gas Flow Rate carrier_flow->peak_shape

Caption: Key GC parameters influencing the peak shape of this compound.

Experimental Protocols

Below is a recommended starting method for the analysis of this compound by GC-MS. This method should be optimized for your specific instrumentation and application.

Recommended GC-MS Method Parameters for this compound

ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent
Column DB-1701 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow 1.2 mL/min
Oven Program Initial: 70°C, hold for 2 minRamp: 25°C/min to 180°C, hold for 5 minRamp: 10°C/min to 280°C, hold for 5 min
MSD Interface Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions for this compound m/z 326.1 (Quantifier), 262.0 (Qualifier)

This protocol is a general guideline and may require optimization.

References

Technical Support Center: Chlorpyrifos-d10 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chlorpyrifos-d10 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common interferences encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a deuterated form of the organophosphate insecticide Chlorpyrifos. In analytical chemistry, it serves as an ideal internal standard for the quantification of Chlorpyrifos in various samples. Because it is isotopically labeled, it behaves almost identically to the non-labeled Chlorpyrifos during sample preparation and analysis, but its difference in mass allows it to be distinguished by a mass spectrometer. This helps to correct for variations in sample extraction, cleanup, and instrument response, leading to more accurate and precise quantification of Chlorpyrifos.

Q2: What are the most common sources of interference in this compound quantification?

The most significant and frequently encountered interference in this compound quantification is the matrix effect . This occurs when co-extracted compounds from the sample matrix (e.g., soil, water, food, biological tissues) either suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer's ion source. Other potential interferences include isobaric interferences (compounds with the same nominal mass as this compound) and chromatographic co-elution of interfering compounds.

Q3: How can I minimize matrix effects in my analysis?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE) are designed to remove a significant portion of interfering matrix components.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.

  • Instrumental Approaches: Utilizing advanced techniques like high-resolution mass spectrometry (HRMS) can help to differentiate the analyte signal from matrix interferences.

Q4: Are there any known isobaric interferences for this compound?

While specific, commonly occurring isobaric interferences for this compound are not widely reported in the literature, the potential for such interferences exists, especially in complex matrices. Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as the ion being monitored for this compound. The use of tandem mass spectrometry (MS/MS) with specific multiple reaction monitoring (MRM) transitions significantly reduces the likelihood of isobaric interferences, as it is unlikely that an interfering compound will have both the same precursor ion mass and the same fragment ion masses as this compound. High-resolution mass spectrometry can also be employed to separate ions with very small mass differences.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column Contamination: Buildup of matrix components on the analytical column.

  • Active Sites on the Column: Interaction of the analyte with active sites on the column's stationary phase.

  • Inappropriate Mobile Phase pH: For LC-MS analysis, the pH of the mobile phase can affect the peak shape of ionizable compounds.

  • Injection Solvent Mismatch: The solvent used to dissolve the sample extract may be too strong compared to the initial mobile phase, causing peak distortion.

Troubleshooting Steps:

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inconsistent Ion Ratios

Possible Causes:

  • Co-eluting Interference: An interfering compound is eluting at the same retention time as this compound and contributing to one of the monitored MRM transitions.

  • Low Signal Intensity: At very low concentrations, the ion statistics can be poor, leading to variability in ion ratios.

  • Mass Spectrometer Detuning: The instrument may require tuning and calibration.

Troubleshooting Steps:

Caption: Troubleshooting workflow for inconsistent ion ratios.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound. Note that these values can vary depending on the specific matrix, instrumentation, and method used.

Table 1: Common MRM Transitions for Chlorpyrifos and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Chlorpyrifos314.0198.020-30Primary quantifying transition
314.097.035-45Qualifying transition
This compound 324.0 208.0 20-30 Primary quantifying transition
324.0 100.0 35-45 Qualifying transition

Table 2: Typical Recovery and Matrix Effect Data for Chlorpyrifos in Various Matrices

MatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
Bell PepperQuEChERS85 - 110-65 to -20[1]
RiceQuEChERS90 - 105-30 to +10[2]
BiobedAcetone/Water Extraction96 - 115-3 to +15[3]
OrangeQuEChERS92 - 108-15 to +5[4]

Matrix Effect (%) is calculated as ((Response in Matrix / Response in Solvent) - 1) * 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method for the extraction of pesticide residues from high-water content food matrices.

Materials:

  • Homogenized sample (e.g., bell pepper, orange)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate.

  • Centrifuge capable of at least 4000 rpm

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL d-SPE tube containing PSA and MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Caption: QuEChERS sample preparation workflow.

Protocol 2: General GC-MS/MS and LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

GC-MS/MS Parameters:

  • GC Column: Mid-polarity capillary column (e.g., DB-17ms, 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

References

Improving signal-to-noise ratio for low-level Chlorpyrifos-d10 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for the low-level detection of Chlorpyrifos-d10.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of the organophosphate insecticide Chlorpyrifos. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-labeled analyte (Chlorpyrifos), it co-elutes and experiences similar ionization effects in the mass spectrometer.[1] This allows it to compensate for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification of the target analyte.[2]

Q2: What are the primary causes of a low signal-to-noise ratio (S/N) in this compound detection?

A low S/N ratio can stem from several factors throughout the analytical workflow:

  • Matrix Effects: Co-extracted compounds from complex sample matrices (e.g., soil, food, biological fluids) can interfere with the ionization of this compound in the MS source, leading to signal suppression or enhancement.[3][4] This is one of the most significant challenges in trace analysis.[5]

  • Suboptimal Sample Preparation: Inefficient extraction or inadequate cleanup can result in low recovery of the analyte and a high background of interfering compounds.[6][7]

  • Incorrect LC-MS/MS Parameters: Instrument settings that are not optimized for this compound, such as collision energy, ion source temperature, or gas flows, can lead to poor sensitivity.[8][9]

  • Contamination: Contaminated solvents, reagents, or instrument components can introduce background noise, which decreases the S/N ratio.

  • Analyte Degradation: this compound may degrade during sample storage or preparation, leading to a weaker signal.

Q3: My this compound signal is inconsistent or decreases throughout a long analytical run. What could be the cause?

Signal loss for a deuterated internal standard during a run can be a frustrating issue.[10] Potential causes include:

  • Ion Source Contamination: The accumulation of non-volatile matrix components in the ion source over the course of the run can lead to a gradual decrease in ionization efficiency.

  • Column Contamination/Degradation: Buildup of matrix components on the analytical column can affect peak shape and retention time, and in some cases, lead to signal loss.

  • Instability of the Internal Standard Solution: The internal standard solution may not be stable over the time course of the analysis, especially if left at room temperature in the autosampler.

  • Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can also contribute to signal instability.

Q4: I am observing a slight retention time shift between Chlorpyrifos and its deuterated internal standard, this compound. Is this a problem?

A small shift in retention time between a native analyte and its deuterated internal standard is a known phenomenon in liquid chromatography.[11] This "isotopic effect" is generally more pronounced with a higher number of deuterium atoms. While typically not a major issue, it's important to ensure that the integration windows for both the analyte and the internal standard are set appropriately to capture their respective peaks accurately.[11] If the shift is significant, it may be necessary to adjust chromatographic conditions or software integration parameters.

Troubleshooting Guides

Problem: High Background Noise in the Chromatogram

Q: My baseline is very noisy, making it difficult to accurately integrate the low-level this compound peak. What steps can I take to reduce this noise?

A: High background noise can obscure low-level signals. Consider the following troubleshooting steps:

  • Check Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants in solvents are a common source of noise.

  • Improve Sample Cleanup: The goal of sample cleanup is to remove as many matrix interferences as possible.[3] For complex matrices, a dispersive solid-phase extraction (d-SPE) step with a combination of sorbents like Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and Graphitized Carbon Black (GCB) to remove pigments, can be highly effective.[6][12]

  • Optimize MS/MS Parameters: Ensure that you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for this compound.[13] Perform a compound optimization by directly infusing a standard solution to determine the optimal declustering potential and collision energy.[14][15]

  • Instrument Maintenance: Clean the ion source of the mass spectrometer regularly. A contaminated source is a frequent cause of both high background and low signal intensity.

  • Use a Diverter Valve: If your system has one, program a diverter valve to send the solvent front (which often contains the bulk of unretained matrix components) to waste instead of the mass spectrometer.

Problem: Significant Signal Suppression (Matrix Effect)

Q: My this compound signal is much lower in sample matrix extracts compared to a pure solvent standard. How can I identify and mitigate this matrix effect?

A: This indicates signal suppression, a common form of matrix effect.[5] Here’s how to address it:

  • Quantify the Matrix Effect: To confirm and quantify the effect, compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a pure solvent standard at the same concentration. A value significantly less than 100% indicates suppression.

  • Dilute the Sample Extract: A simple and often effective strategy is to dilute the final sample extract.[4] This reduces the concentration of co-eluting matrix components that cause ion suppression. Test different dilution factors (e.g., 1:5, 1:10) to find a balance between reducing the matrix effect and maintaining sufficient sensitivity for your target analyte.

  • Enhance Sample Cleanup: Re-evaluate your sample preparation method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by d-SPE is widely used for pesticide analysis in complex matrices.[6][12] Experiment with different d-SPE sorbents to find the most effective combination for your specific matrix.[16]

  • Optimize Chromatography: Improve the chromatographic separation between this compound and interfering matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a smaller internal diameter column (e.g., 1.0 mm) for better sensitivity.[17]

  • Use Matrix-Matched Calibration: While the internal standard corrects for a lot of variability, preparing calibration standards in a blank matrix extract that is representative of your samples can further compensate for matrix effects that disproportionately affect the analyte versus the internal standard.[4]

Data and Parameters

Table 1: Example LC-MS/MS Parameters for Chlorpyrifos Analysis
ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Positive[14][15]
Precursor Ion (m/z) 349.7[14]
Quantifier Ion (m/z) 96.9 / 97.0[13][14]
Qualifier Ion (m/z) 197.8 / 197.9[13][14]
Declustering Potential (DP) Optimized via infusion[8]
Collision Energy (CE) Optimized via infusion[8][14]
Ion Source Gas 1 50 psi[8][9]
Ion Source Gas 2 50 psi[8][9]
Curtain Gas 20 psig[8][9]
IonSpray Voltage +4500 V[8][9]
Temperature 250 °C[8][9]

Note: These are starting parameters and should be optimized for your specific instrument and method.

Table 2: Common d-SPE Sorbents for Cleanup in QuEChERS
SorbentTarget InterferencesCommon MatricesReference
MgSO₄ Residual waterUniversal[6][16]
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, polar pigmentsFruits, Vegetables[6][12]
C18 (Octadecylsilane) Non-polar compounds (e.g., lipids)High-fat matrices (e.g., avocado, mealworms)[6][16]
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterolsHighly pigmented matrices (e.g., spinach, tea)[6][12]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction and d-SPE Cleanup

This protocol is a general guideline for extracting this compound from complex food or environmental matrices.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Fortification: Add the this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile. For acidic matrices, a buffering step may be required. Shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium acetate or citrate).[6] Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 50 mg PSA, 50 mg C18, and 150 mg MgSO₄).[16]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes.

  • Analysis: Take the final cleaned extract for LC-MS/MS analysis. The extract may be diluted to mitigate matrix effects.[4]

Visualized Workflows

G start_node Low S/N Detected for This compound check_node1 Is the signal consistently low? start_node->check_node1 Start Troubleshooting process_node process_node check_node check_node sub_check_node sub_check_node solution_node solution_node process_node1 Investigate Sample Prep & Method Parameters check_node1->process_node1 Yes process_node2 Investigate System Stability & Contamination check_node1->process_node2 No (Signal is erratic or degrading) sub_check_node1 Review Sample Cleanup (d-SPE) process_node1->sub_check_node1 Check sub_check_node2 Verify MS/MS Parameters process_node1->sub_check_node2 Check sub_check_node3 Evaluate Matrix Effects process_node1->sub_check_node3 Check sub_check_node4 Inspect Ion Source & LC Column process_node2->sub_check_node4 Check sub_check_node5 Examine Mobile Phase & Solvents process_node2->sub_check_node5 Check solution_node1 Add/Optimize Sorbents (PSA, C18, GCB) sub_check_node1->solution_node1 Action solution_node2 Re-optimize CE/DP via direct infusion sub_check_node2->solution_node2 Action solution_node3 Dilute sample extract or use matrix-matched curve sub_check_node3->solution_node3 Action solution_node4 Clean Ion Source, Flush/Replace Column sub_check_node4->solution_node4 Action solution_node5 Prepare fresh mobile phase with LC-MS grade solvents sub_check_node5->solution_node5 Action

Caption: Troubleshooting workflow for low S/N of this compound.

Caption: Causes of and mitigation strategies for matrix effects.

References

Correcting for Chlorpyrifos-d10 signal drift during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal drift during the analytical quantification of chlorpyrifos using Chlorpyrifos-d10 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of the organophosphate insecticide chlorpyrifos.[1][2] It is used as an internal standard in quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), because it has a chemical structure and physicochemical properties that are nearly identical to the unlabeled chlorpyrifos analyte.[1] This ensures that it behaves similarly during sample preparation, injection, and ionization, allowing it to effectively compensate for variations in the analytical process.[3][4]

Q2: What is signal drift in the context of chromatographic analysis?

Signal drift refers to the gradual, often systematic, change in instrument response over the course of a series of analyses.[5][6] This can manifest as a continuous increase or decrease in the signal intensity (e.g., peak area) for a constant concentration of an analyte or internal standard.[7] Significant signal drift, sometimes exceeding 25% over a 12-hour period, can compromise the accuracy and reproducibility of quantitative results.[3][8]

Q3: Why should this compound co-elute with chlorpyrifos and exhibit parallel signal drift?

For an internal standard to be effective, it should ideally have the same signal drift pattern as the analyte.[3][4] Because this compound is structurally identical to chlorpyrifos, it is affected in the same way by instrumental variations such as fluctuations in the ion source or detector sensitivity.[8][9] This parallel behavior allows the ratio of the analyte signal to the internal standard signal to remain constant, even if the absolute signals are drifting, thus ensuring accurate quantification.[10]

Q4: Can the concentration of the internal standard affect its ability to correct for drift?

Yes, signal drift can be concentration-dependent.[3][4][9] An ideal internal standard should have a concentration similar to that of the analyte in the samples being analyzed.[3][4] Using a this compound concentration that is significantly different from the expected chlorpyrifos concentration can lead to inadequate compensation for signal drift.[9]

Troubleshooting Guide for Signal Drift

Q1: My this compound signal is consistently decreasing throughout my analytical run. What are the likely causes?

A consistently decreasing signal, or "downward drift," can be caused by several factors:

  • Contamination Buildup: The most common cause is the gradual accumulation of non-volatile matrix components in the ion source of the mass spectrometer or the GC inlet.[11][12] This contamination can suppress the ionization efficiency over time.

  • Column Degradation: The stationary phase of the analytical column can degrade, especially at high temperatures, leading to a loss of performance and signal.[5][13]

  • Temperature Fluctuations: Inconsistent temperatures in the GC oven or LC column heater can affect analyte retention and peak shape, contributing to signal drift.[13]

  • Leaky Connections: A small leak in the system, particularly in the gas supply lines or fittings, can introduce air and moisture, leading to an unstable baseline and signal loss.[14][15]

Q2: I am observing an upward drift in my this compound signal. What should I investigate?

An upward drift is less common but can occur due to:

  • Column Bleed: As the column is heated, the stationary phase can slowly elute, or "bleed," which can contribute to a rising baseline and, in some cases, an increasing signal if the bleed products interfere with the analyte's m/z.[6][14]

  • Carryover: If a previous sample had a very high concentration of the analyte, it might not be completely flushed from the system, leading to its appearance in subsequent injections and an artificially high signal.

  • Detector Saturation: While this typically leads to peak fronting rather than a consistent drift, it's worth checking if the detector is being overloaded by either the analyte or a co-eluting matrix component.

Q3: The signal for this compound is erratic and unpredictable. How do I troubleshoot this?

Erratic or noisy signals often point to instability in the system:

  • Inconsistent Ionization: This is a primary cause of signal instability, especially in LC-MS, where the electrospray process can be sensitive to changes in mobile phase composition or flow rate.[8][11]

  • Faulty Autosampler: Issues with the autosampler, such as inconsistent injection volumes, can lead to significant variations in peak areas.[11][15]

  • Gas Supply Issues: A contaminated carrier gas or an unstable gas flow can cause a noisy or spiking baseline.[13][14] Using high-purity gas and installing gas purifiers is recommended.[13]

  • Electronic Issues: Problems with the detector electronics can also result in a noisy signal.[15]

Q4: The ratio of chlorpyrifos to this compound is not constant, even though the internal standard was added consistently. What does this indicate?

This suggests that the internal standard is not adequately compensating for the variations, which could be due to:

  • Matrix Effects: Components in the sample matrix can selectively suppress or enhance the ionization of either the analyte or the internal standard, leading to a change in their ratio.[16][17][18] This is a significant issue in complex matrices like food or environmental samples.[19][20]

  • Non-Parallel Drift: If the analyte and internal standard do not experience the same drift pattern, the ratio will not be constant. This can happen if their concentrations are vastly different or if there is a co-eluting interference that affects one more than the other.[3][4]

  • Sample Preparation Errors: Inconsistent addition of the internal standard or variable analyte loss during extraction can lead to fluctuating ratios.[11]

Quantitative Data Summary

The following table provides general guidelines for acceptable performance during a system suitability test or a batch analysis. Specific values may vary based on the analytical method and regulatory requirements.

ParameterAcceptable LimitPotential Issue if Exceeded
Internal Standard Signal Drift < 20-30% RSD over the batchInstrument instability, source contamination, column degradation.
Analyte/IS Ratio for QC Samples < 15% RSDInadequate drift correction, matrix effects, sample prep inconsistency.
Retention Time Shift < 2% VariationColumn degradation, leaks, unstable flow rate.
Peak Asymmetry (Tailing Factor) 0.8 - 1.5Active sites in the inlet or column, column overloading.

RSD: Relative Standard Deviation

Experimental Protocol: System Suitability and Drift Monitoring

This protocol describes a procedure to assess the stability of the analytical system and monitor for signal drift before and during sample analysis.

1. Reagents and Materials:

  • Chlorpyrifos analytical standard

  • This compound internal standard

  • High-purity solvents (e.g., acetonitrile, methanol, hexane)

  • Mobile phase or reconstitution solvent

  • Quality Control (QC) samples at low, medium, and high concentrations, prepared in a representative blank matrix.

2. Instrument Setup:

  • Equilibrate the GC-MS or LC-MS system with the analytical method for at least 30-60 minutes to ensure a stable baseline.

  • Perform any required instrument calibration or tuning according to the manufacturer's recommendations.

3. System Suitability Test (SST):

  • Before starting the analytical batch, perform 5-6 replicate injections of a mid-level QC sample containing both chlorpyrifos and a fixed concentration of this compound.

  • Calculate the Relative Standard Deviation (RSD) for the peak areas of both the analyte and the internal standard, the retention times, and the ratio of the analyte peak area to the internal standard peak area.

  • The system is deemed suitable if the RSD values are within the acceptable limits defined in your laboratory's standard operating procedures (e.g., <15% for the area ratio).

4. Drift Monitoring During Analysis:

  • Inject a QC sample or a calibration check standard at regular intervals throughout the analytical batch (e.g., every 10-15 samples).

  • Create a control chart by plotting the peak area of this compound for each of these injections against the injection number or time.

  • Also, plot the analyte/internal standard area ratio for these QC samples.

  • Monitor these charts to ensure that the signal drift and the area ratio remain within the established acceptance criteria. If the drift exceeds the limits, pause the analysis and perform troubleshooting and maintenance.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and correcting for signal drift.

G Troubleshooting Workflow for Signal Drift start Signal Drift Observed (>20% RSD in IS Area) check_is_ratio Is Analyte/IS Ratio Stable (<15% RSD in QCs)? start->check_is_ratio is_ratio_stable Drift is Systemic. IS is compensating. check_is_ratio->is_ratio_stable Yes is_ratio_unstable IS Not Compensating. check_is_ratio->is_ratio_unstable No monitor Continue Analysis. Monitor Drift. is_ratio_stable->monitor troubleshoot_matrix Investigate Matrix Effects and Sample Prep is_ratio_unstable->troubleshoot_matrix troubleshoot_system Investigate System Instability is_ratio_unstable->troubleshoot_system check_leaks Check for Leaks (Gas & Liquid Paths) troubleshoot_system->check_leaks clean_source Clean Inlet and Ion Source check_leaks->clean_source check_column Evaluate Column (Bleed, Age, Performance) clean_source->check_column check_consumables Check Consumables (Gases, Solvents, Septa) check_column->check_consumables end System Stabilized check_consumables->end

Caption: A flowchart for diagnosing signal drift issues.

References

Best practices for preparing Chlorpyrifos-d10 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chlorpyrifos-d10 Stock Solutions

This guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation of this compound stock solutions, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled version of Chlorpyrifos, an organophosphate insecticide. In a laboratory setting, it is primarily used as an internal standard for the quantitative analysis of Chlorpyrifos in various samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q2: What is the best solvent for preparing this compound stock solutions?

This compound is readily soluble in a variety of organic solvents.[2] Commonly used solvents include Dimethyl sulfoxide (DMSO), acetone, and acetonitrile.[1][3] For aqueous solutions, ultrasonication may be necessary to achieve dissolution.[1] When using DMSO, it is advisable to use a fresh, non-hygroscopic container as absorbed water can impact solubility.[1]

Q3: How should I properly store the solid (powder) form of this compound?

The solid, powdered form of this compound is stable for extended periods when stored correctly. For long-term storage of up to three years, a temperature of -20°C is recommended.[1] For shorter-term storage of up to two years, 4°C is acceptable.[1]

Q4: What are the recommended storage conditions for a prepared this compound stock solution?

Once in solution, storage conditions are critical to maintain stability. For storage up to six months, it is recommended to keep the solution at -80°C.[1] For shorter periods of up to one month, -20°C is suitable.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1]

Troubleshooting Guide

Problem: My this compound powder is not dissolving completely.

  • Solution 1: Use Ultrasonication. Applying ultrasonic waves can help to break up clumps and facilitate dissolution, especially in solvents like water or DMSO.[1]

  • Solution 2: Check Your Solvent. Ensure you are using a recommended solvent in which this compound has high solubility (see Table 1). If using DMSO, ensure it is a fresh, dry aliquot as DMSO is hygroscopic and absorbed water can reduce solubility.[1]

  • Solution 3: Gentle Warming. In some cases, gentle warming of the solution may aid dissolution. However, be cautious as Chlorpyrifos is thermally sensitive to temperatures above 50°C and can undergo violent exothermic decomposition above 130°C.[4]

Problem: I am concerned about the stability and accuracy of my stock solution over time.

  • Solution 1: Aliquot Your Stock. To maintain the integrity of your stock solution, it is crucial to aliquot it into smaller volumes.[1] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can lead to degradation.

  • Solution 2: Proper Storage. Adhere strictly to the recommended storage temperatures (-80°C for up to 6 months, -20°C for up to 1 month).[1] Ensure storage containers are sealed tightly to prevent solvent evaporation, which would alter the concentration.

  • Solution 3: Re-analysis. For long-term studies, it is good practice to re-analyze the purity of the compound, especially if it has been stored for an extended period, such as three years.[5]

Problem: I see precipitation in my stock solution after thawing.

  • Solution 1: Ensure Complete Dissolution Initially. Before freezing, make sure the this compound is fully dissolved. You can confirm this by visual inspection.

  • Solution 2: Warm and Vortex. Gently warm the solution to room temperature and vortex thoroughly to redissolve any precipitate before making dilutions.

  • Solution 3: Re-evaluate Solvent Choice. If precipitation is a recurring issue, consider using a different solvent with higher solubility for this compound.

Data Presentation

Table 1: Solubility of Chlorpyrifos in Various Solvents

SolventSolubility ( g/100g )
Benzene790
Acetone650
Chloroform630
Diethyl Ether510
Xylene400
Methylene Chloride400
Ethanol63
Methanol45
WaterVery low (approx. 2 mg/L)

Data sourced from PubChem and other chemistry reports.[4][6]

Table 2: Recommended Storage Conditions

FormTemperatureDuration
Solid (Powder) -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol: Preparation of a 1 mg/mL this compound Stock Solution in Acetonitrile

1. Materials and Equipment:

  • This compound solid
  • Analytical balance
  • Grade A volumetric flasks (e.g., 10 mL)
  • Glass vials for aliquoting
  • Pipettes
  • Acetonitrile (High-purity, HPLC grade or equivalent)
  • Vortex mixer
  • Ultrasonic bath (optional)
  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

2. Safety Precautions:

  • Work in a well-ventilated area or a fume hood.
  • Avoid inhalation of the powder and contact with skin and eyes.
  • Wear appropriate PPE at all times.

3. Procedure:

  • Weighing: Accurately weigh 10 mg of this compound solid using an analytical balance.
  • Transfer: Carefully transfer the weighed powder into a 10 mL volumetric flask.
  • Dissolution: Add approximately 5-7 mL of acetonitrile to the flask. Gently swirl or vortex the flask to dissolve the solid. If needed, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with acetonitrile.
  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
  • Aliquoting and Storage: Dispense the stock solution into appropriately labeled, smaller volume vials for storage. Store the aliquots at -20°C for up to one month or -80°C for up to six months.

Mandatory Visualization

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Solid This compound transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Solvent (e.g., Acetonitrile) transfer->add_solvent dissolve 4. Dissolve (Vortex/Sonicate) add_solvent->dissolve final_volume 5. Adjust to Final Volume dissolve->final_volume homogenize 6. Homogenize (Invert Flask) final_volume->homogenize aliquot 7. Aliquot into Single-Use Vials homogenize->aliquot store 8. Store at Recommended Temperature (-20°C or -80°C) aliquot->store

Caption: Workflow for Preparing this compound Stock Solutions.

References

Technical Support Center: Chlorpyrifos-d10 Stability and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of sample pH on the stability and recovery of Chlorpyrifos-d10. The information for Chlorpyrifos is considered directly applicable to its deuterated isotopologue, this compound, as their chemical properties governing hydrolysis are nearly identical.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability and storage of this compound samples?

A1: this compound is significantly more stable in acidic to neutral conditions. For optimal stability and to minimize degradation during storage and sample processing, it is recommended to adjust the sample pH to a range of 4 to 7. Acidic conditions, in particular, have been shown to greatly increase the half-life of the compound.[1][2] One study noted that using buffers at pH 4 and pH 7 was undependable for preservation, suggesting acidification combined with other methods like refrigeration is more robust.[3]

Q2: How does alkaline pH affect the stability and recovery of this compound?

A2: Alkaline conditions dramatically accelerate the degradation of this compound through a process called base-catalyzed hydrolysis.[4][5] As the pH increases above 7, the rate of degradation increases significantly, leading to a much shorter half-life.[1][6] This rapid breakdown results in lower recovery of the parent compound and an increased concentration of its primary degradation product, 3,5,6-trichloro-2-pyridinol (TCP).[4] Therefore, exposing samples to alkaline conditions should be strictly avoided.

Q3: What happens to this compound in highly acidic conditions?

A3: this compound exhibits high stability in acidic conditions.[1][2] The rate of hydrolysis is substantially slower in acidic media compared to neutral or alkaline media. For instance, at 25°C, the half-life of chlorpyrifos in distilled water at pH 1 was found to be 89.14 days, indicating significant persistence.[4]

Q4: What are the main degradation products of this compound that I should be aware of?

A4: The primary degradation pathway for this compound, especially under alkaline conditions, is hydrolysis, which cleaves the phosphate ester linkage.[4] This process results in the formation of 3,5,6-trichloro-2-pyridinol (TCP) and diethylthiophosphoric acid. When conducting analyses, it is crucial to monitor for the presence of TCP, as it is a direct indicator of this compound degradation.

Q5: How does temperature interact with pH to affect stability?

A5: Temperature is a critical factor that works in conjunction with pH to influence the degradation rate. An increase in temperature accelerates the rate of hydrolysis at any given pH.[2][6] For example, the half-life of chlorpyrifos in river water (pH 8-8.5) decreased from 27 days at 4°C to just 4.8 days at 21°C.[4] This synergistic effect means that samples at a higher pH are even more susceptible to rapid degradation if not kept at low temperatures.

Troubleshooting Guide

Problem: Low or Inconsistent Recovery of this compound
Potential Cause Troubleshooting Steps
High Sample pH The most common cause of low recovery for this compound is degradation due to alkaline hydrolysis.[1][4]
Solution: Immediately upon collection, check the pH of your aqueous samples. If the pH is above 7, acidify the sample to a pH between 4 and 6 using an appropriate acid (e.g., phosphoric acid, sulfuric acid).[7] Store samples at low temperatures (e.g., 4°C) to further minimize degradation.[3]
Elevated Storage/Processing Temperature High temperatures significantly accelerate the degradation rate, especially in neutral to alkaline samples.[2][4]
Solution: Always store samples refrigerated (e.g., at 4°C) or frozen.[3] Perform all extraction and processing steps on ice or in a cooled environment to the extent possible.
Matrix Effects Components in the sample matrix (e.g., soil, plasma) can interfere with extraction efficiency or analytical detection.
Solution: Perform a matrix effect study by comparing the response of a standard in solvent to a standard spiked into a blank sample extract. If significant matrix effects are observed, consider using matrix-matched calibration standards or a stable isotope-labeled internal standard for quantification.
Problem: Appearance of an Unexpectedly Large Peak for 3,5,6-trichloro-2-pyridinol (TCP)
Potential Cause Troubleshooting Steps
Sample Degradation A large TCP peak is a direct indicator that the parent this compound has degraded. This is strongly linked to high sample pH and/or temperature.[4]
Solution: Review your sample collection, preservation, and storage protocols. Ensure that pH was controlled and samples were kept cool. For future samples, implement immediate acidification and refrigeration.[3][7] If analyzing for both compounds, ensure your analytical method is validated for TCP as well.[8][9]

Quantitative Data Summary

The stability of Chlorpyrifos, and by extension this compound, is highly dependent on both pH and temperature. The following tables summarize reported half-life data from various studies.

Table 1: Effect of pH on Chlorpyrifos Half-Life in Water

pHTemperature (°C)Half-Life (Days)Reference
1.02589.1[4]
4.02914.0[1][2]
6.120120[4]
7.0299.76[1][2]
7.42053[4]
9.02516[5]
10.0294.57[1][2]
12.9250.01[4]

Table 2: Effect of Temperature on Chlorpyrifos Half-Life in Water

pHTemperature (°C)Half-Life (Days)Reference
7.01612.3[1][2]
7.0408.12[1][2]
8.0 - 8.5427[4]
8.0 - 8.5214.8[4]

Experimental Protocols

Protocol: pH Stability Assessment of this compound in an Aqueous Matrix

This protocol outlines a general procedure to determine the stability of this compound at different pH values.

  • Preparation of Buffered Solutions:

    • Prepare a series of sterile, buffered aqueous solutions across a range of pH values (e.g., pH 4, pH 7, pH 9). Use appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9).

  • Spiking of this compound:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetone).

    • Spike a known amount of the stock solution into each buffered solution to achieve the desired final concentration. Ensure the volume of organic solvent is minimal (e.g., <0.1%) to avoid affecting the properties of the aqueous solution.

  • Incubation:

    • Aliquot the spiked buffer solutions into replicate vials for each pH point and time point.

    • Incubate the vials at a constant, controlled temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Time-Point Sampling:

    • At designated time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove a set of replicate vials from incubation for each pH condition.

    • Immediately quench any further degradation by adding a strong acid to lower the pH to <4 and/or by freezing the sample at ≤ -20°C until analysis.

  • Sample Extraction:

    • Extract this compound and its degradation product (TCP) from the aqueous samples using an appropriate technique, such as liquid-liquid extraction (LLE) with a solvent like methylene chloride or hexane, or solid-phase extraction (SPE) using a C18 cartridge.[7]

  • Analysis:

    • Analyze the extracts using a validated chromatographic method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining concentration of this compound and the formation of TCP.[9][10]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH value.

    • Determine the degradation kinetics (typically first-order) and calculate the half-life (t½) at each pH.

Visualizations

G cluster_workflow Figure 1. Recommended Sample Handling Workflow for this compound Analysis SampleCollection 1. Sample Collection (Aqueous Matrix) pH_Check 2. Immediate pH Check SampleCollection->pH_Check Acidify 3. Acidify Sample (Target pH 4-6) pH_Check->Acidify pH > 7 Store 4. Refrigerated Storage (e.g., 4°C) pH_Check->Store pH ≤ 7 Acidify->Store Extraction 5. Sample Extraction (LLE or SPE) Store->Extraction Analysis 6. Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis

Caption: Figure 1. Recommended sample handling workflow.

G cluster_pathway Figure 2. Alkaline Hydrolysis Pathway of this compound CPF This compound Hydrolysis Hydrolysis (Phosphate Ester Cleavage) CPF->Hydrolysis OH Hydroxide Ion (OH⁻) (Alkaline Condition) OH->Hydrolysis catalyzes TCP 3,5,6-Trichloro-2-pyridinol (TCP) Hydrolysis->TCP DETP Diethyl Thiophosphate Hydrolysis->DETP

Caption: Figure 2. Alkaline hydrolysis degradation pathway.

References

Reducing background noise in Chlorpyrifos-d10 chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Chlorpyrifos-d10 chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound analysis using GC-MS?

Common sources of background noise in the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be categorized into several areas of the system. Contamination within the GC system is a primary culprit, often originating from the injection port, including the septum and liner.[1][2] The carrier gas itself or the gas lines can also be a source of impurities.[3][4] Furthermore, column bleed, where the stationary phase of the column degrades and elutes, can significantly contribute to a noisy baseline.[5] Contamination can also arise from the samples themselves, especially in complex matrices like vegetables, which can introduce various background peaks.[6] Finally, the MS detector can be a source of noise, potentially due to an aging detector or contaminated ion source.[7][8]

Q2: How can I differentiate between electronic noise and chemical noise in my chromatogram?

Electronic noise typically manifests as sharp, random spikes on the baseline.[3] These spikes are often caused by electrical disturbances from other laboratory equipment or loose connections.[3] Chemical noise, on the other hand, usually appears as a continuous, rolling, or drifting baseline and is caused by contamination within the GC-MS system, such as column bleed or impurities in the carrier gas.[3][4] To identify the source, you can start by checking for loose electrical connections and ensuring a stable power supply. If the noise persists, it is more likely to be chemical in origin.

Q3: My baseline is consistently drifting upwards during the run. What could be the cause?

An upwardly drifting baseline is often an indication of column bleed or contamination from semi-volatile compounds.[4][7] This can happen if the column has not been properly conditioned or if it has been damaged.[4] Contamination in the injector port that slowly bleeds into the column during the temperature program can also cause this phenomenon.

Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues encountered during this compound analysis.

Issue 1: High Background Noise Across the Entire Chromatogram

High background noise can obscure the peak of interest and affect the signal-to-noise ratio, leading to inaccurate quantification.[1]

Troubleshooting Workflow

Caption: Workflow for troubleshooting high background noise.

Experimental Protocols:

  • Carrier Gas Purity Check:

    • Ensure high-purity carrier gas (e.g., Helium 99.999%) is being used.

    • Check for leaks in the gas lines using an electronic leak detector. Leaks can introduce atmospheric contaminants like nitrogen, oxygen, and water.[2]

    • Verify that gas purifiers (moisture, oxygen, and hydrocarbon traps) are installed and have not expired.

  • Inlet Maintenance:

    • Cool down the injector.

    • Replace the septum with a high-quality, low-bleed septum. Septa are a common source of background noise.[1][4]

    • Replace the injector liner. A dirty liner can be a significant source of contamination.[2]

    • Clean the injection port following the manufacturer's instructions.

  • Column Bake-Out:

    • Disconnect the column from the detector to prevent contamination of the MS.

    • Set the oven temperature to the column's maximum isothermal temperature limit (or 20-30°C above the final temperature of your analytical method) and hold for 1-2 hours with carrier gas flowing.[4] This helps to remove semi-volatile contaminants that have accumulated on the column.[4]

  • MS Ion Source Cleaning:

    • Vent the mass spectrometer according to the manufacturer's protocol.

    • Carefully remove the ion source.

    • Clean the ion source components (lenses, repeller) using appropriate solvents (e.g., methanol, acetone, hexane) and abrasive polishing as recommended by the manufacturer.[2]

    • Reassemble and reinstall the ion source.

    • Pump down the system and perform a system bake-out.

Issue 2: Random Spikes in the Baseline

Random, sharp peaks in the chromatogram are typically due to electrical noise or particulate matter entering the detector.[3]

Troubleshooting Workflow

Caption: Workflow for troubleshooting random baseline spikes.

Experimental Protocols:

  • Electrical Connection Check:

    • Ensure all electrical connections to the GC-MS are secure.

    • If possible, connect the instrument to an isolated or filtered electrical supply to minimize interference from other equipment.[3]

  • Gas Line Inspection:

    • Check for any particulate filters in the gas lines and replace them if necessary.

    • If a gas cylinder was recently changed, particles from the cylinder valve could have entered the system. Purge the lines before connecting to the instrument.

  • Septum Inspection:

    • Inspect the septum for signs of "coring" (small particles of the septum breaking off and entering the inlet).

    • If coring is observed, replace the septum and consider using a different type of septum or a syringe with a non-coring needle tip. Agilent BTO septa are plasma-treated to reduce sticking and coring.[7]

Data Presentation

When troubleshooting, it is crucial to systematically record changes and their effects on the signal-to-noise (S/N) ratio of your this compound peak.

Table 1: Example Troubleshooting Log for High Background Noise

Troubleshooting ActionDateS/N Ratio (before)S/N Ratio (after)Observations
Replaced Carrier Gas Cylinder2025-11-1015:125:1Minor improvement, baseline still noisy.
Performed Inlet Maintenance2025-11-1125:180:1Significant reduction in baseline noise.
Column Bake-out2025-11-1280:1150:1Further improvement, stable baseline achieved.

References

Validation & Comparative

Validation of Analytical Methods for Chlorpyrifos Determination Using Chlorpyrifos-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In the analysis of the organophosphate insecticide Chlorpyrifos, the use of a stable isotope-labeled internal standard, such as Chlorpyrifos-d10, is a widely accepted technique to ensure the reliability of analytical results. This guide provides a comparative overview of analytical method validation parameters using this compound, supported by experimental data from various studies.

Performance Comparison of Analytical Methods

The selection of an analytical method for Chlorpyrifos quantification is often dependent on the matrix being analyzed and the required sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed. This compound serves as an excellent internal standard for both, compensating for variations in sample preparation and instrument response.

The following tables summarize key validation parameters from different studies utilizing this compound as an internal standard.

Table 1: Validation Parameters for Chlorpyrifos Analysis using this compound with LC-MS/MS

Food MatrixLinearity (µg/L)Recovery (%)Precision (RSD %)LOQ (µg/kg)Reference
Cucumber1 - 7570 - 120< 2010[1]
Fruits5 - 20072.0 - 118.0< 2010[2]
FruitsNot Specified89 - 105< 13.710[3]

Table 2: Validation Parameters for Chlorpyrifos Analysis using this compound with GC-MS/MS

Food MatrixLinearity (µg/kg)Recovery (%)Precision (RSD %)LOQ (µg/kg)Reference
Bell Peppers5 - 200Not SpecifiedNot Specified5[4]
VegetablesNot Specified70 - 120< 2010[1]

Experimental Protocols

A detailed experimental protocol is crucial for replicating analytical methods. Below is a representative protocol for the analysis of Chlorpyrifos in a vegetable matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis, with this compound as the internal standard.

Representative Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Chlorpyrifos in Cucumber

1. Sample Preparation (QuEChERS Extraction):

  • Weigh 10 g of a homogenized cucumber sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate amount of this compound internal standard solution.

  • Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

3. LC-MS/MS Analysis:

  • Transfer the cleaned extract into an autosampler vial.

  • Inject an aliquot into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both Chlorpyrifos and this compound.

Visualizing the Workflow and Logical Relationships

To better illustrate the experimental process and the logic behind the use of an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Food Sample Spike Spike with This compound (IS) Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Inject Extract Quantification Quantification of Chlorpyrifos LC_MSMS->Quantification Generate Data

Caption: Experimental workflow for Chlorpyrifos analysis.

Internal_Standard_Logic Analyte Chlorpyrifos (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Instrument_Analysis Instrumental Analysis (LC-MS/MS) Sample_Prep->Instrument_Analysis Ratio Calculate Peak Area Ratio (Analyte / IS) Instrument_Analysis->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Logic of using an internal standard for quantification.

References

The Superiority of Chlorpyrifos-d10 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in the quantification of pesticide residues, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Chlorpyrifos-d10, an isotopically labeled internal standard, with other commonly used internal standards for the analysis of chlorpyrifos. Through the presentation of experimental data and detailed protocols, we aim to demonstrate the superior performance of this compound in terms of accuracy and precision, especially in complex matrices.

The Gold Standard: Advantages of Isotopically Labeled Internal Standards

Isotopically labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based methods. The key advantage lies in their chemical and physical properties, which are nearly identical to the analyte of interest, chlorpyrifos. This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, extraction, and chromatographic separation. Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, leading to a more accurate quantification. Furthermore, the mass difference between the deuterated internal standard and the native analyte allows for their distinct detection by the mass spectrometer, eliminating the risk of interference.

Performance Data: this compound in Action

Studies have consistently demonstrated the high accuracy and precision achieved when using this compound as an internal standard across various complex matrices. The use of deuterated analogues like this compound has been shown to significantly improve analytical performance, with accuracy values falling within 25% and relative standard deviation (RSD) values under 20%, even in challenging matrices like cannabis.

Table 1: Performance of this compound as an Internal Standard

MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Analytical Method
CannabisWithin 25% of the true value< 20LC-MS/MS
Rat Blood106 - 119Not SpecifiedNCI-GC-MS

Note: The data presented is a summary from various studies and may not be directly comparable due to differences in experimental conditions.

Alternative Internal Standards: A Comparative Overview

While this compound stands out for its performance, other non-isotopically labeled compounds have also been employed as internal standards for chlorpyrifos analysis. These include other organophosphate pesticides like Parathion and Quinalphos, as well as other compounds like Triphenyl Phosphate. The performance of these alternatives is summarized below.

Table 2: Performance of Alternative Internal Standards for Chlorpyrifos Analysis

Internal StandardMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Analytical Method
ParathionHuman Blood89.3 - 108.2Intra-day: 4.0 - 14.8, Inter-day: 4.3 - 18.4GC-MS
QuinalphosBiobeds96 - 115< 20UPLC-MS/MS
PropoxurBiobeds96 - 115< 20UPLC-MS/MS

Note: This data is compiled from different studies. Direct comparison with this compound should be made with caution due to varying experimental setups.

While these alternatives can provide acceptable results, they are more susceptible to variations in extraction efficiency and matrix effects compared to an isotopically labeled internal standard like this compound. The chemical and physical properties of these compounds are not as closely matched to chlorpyrifos, which can lead to greater variability and reduced accuracy in the final results.

Experimental Protocols: A Glimpse into the Methodology

To provide a clearer understanding of how these internal standards are utilized, we present a generalized experimental workflow and a specific protocol for the analysis of chlorpyrifos in a complex matrix.

Generalized Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of chlorpyrifos using an internal standard.

Analytical Workflow Sample Sample Collection Spike Spiking with Internal Standard (this compound) Sample->Spike Extraction Sample Extraction (e.g., QuEChERS) Spike->Extraction Cleanup Extract Cleanup (e.g., dSPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A typical workflow for pesticide residue analysis.

Detailed Experimental Protocol: Analysis of Chlorpyrifos in Cannabis Flower

This protocol is adapted from a study demonstrating the use of deuterated internal standards in cannabis matrices.

  • Sample Preparation: Weigh 0.5 g of homogenized cannabis flower into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction: Add 10 mL of an extraction solvent (e.g., acetonitrile) and shake vigorously for 15 minutes.

  • Salting Out: Add salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing sorbents to remove matrix interferences.

  • Final Preparation: Centrifuge the dSPE tube and transfer the cleaned extract into an autosampler vial for analysis.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system for the separation and quantification of chlorpyrifos and this compound.

Logical Relationship: Why Isotopically Labeled Standards Excel

The superior performance of this compound can be attributed to the fundamental principles of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship.

Isotope Dilution Principle cluster_0 Sample Processing cluster_1 Mass Spectrometry Analysis Analyte Analyte (Chlorpyrifos) Loss Analyte and IS Loss (Proportional) Analyte->Loss IS Internal Standard (this compound) IS->Loss Ratio Constant Ratio of Analyte to IS Loss->Ratio Maintains Ratio Quant Accurate Quantification Ratio->Quant

The Role of Chlorpyrifos-d10 in Modern Analytical Chemistry: A Comparative Guide to Isotopically Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In the field of pesticide residue analysis, the use of isotopically labeled internal standards is a cornerstone of robust analytical methodology. This guide provides a comprehensive comparison of Chlorpyrifos-d10 with other isotopically labeled standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your analytical needs.

This compound is a deuterated form of the organophosphate insecticide chlorpyrifos.[1][2] Its application as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) is well-established.[1][2][3] The primary advantage of using an isotopically labeled standard like this compound lies in its chemical and physical similarity to the non-labeled analyte. This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic analysis, thereby effectively compensating for variations and losses that can occur throughout the analytical process.

Mitigating the Matrix Effect: A Key Advantage

One of the most significant challenges in analyzing complex samples such as food, soil, and biological fluids is the "matrix effect."[4][5][6][7] This phenomenon, caused by co-extracted components from the sample matrix, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[4][5] The use of a suitable isotopically labeled internal standard is a widely accepted strategy to counteract these matrix effects.[4][5][6][8] By adding a known amount of this compound to the sample at the beginning of the workflow, any influence of the matrix on the analyte will similarly affect the internal standard. The final quantification is then based on the ratio of the analyte signal to the internal standard signal, which remains constant even in the presence of matrix-induced signal variations.

Performance Comparison of Isotopically Labeled Standards

The selection of an appropriate internal standard is critical for method accuracy and reliability. While this compound is a common choice for chlorpyrifos analysis, other isotopically labeled compounds can also be utilized. The ideal internal standard should co-elute or have a retention time very close to the target analyte and exhibit similar ionization efficiency.

Internal StandardAnalyteMatrixKey FindingsReference
This compound ChlorpyrifosVariousEffectively compensates for matrix effects in both GC-MS and LC-MS/MS analysis. Provides good accuracy and precision.[3][9]
Parathion-d10 Parathion & other organophosphatesVariousDemonstrates good performance as an internal standard for a range of organophosphate pesticides.[3]
13C-labeled standards Various PesticidesVariousCan offer advantages over deuterated standards in some cases by avoiding potential isotopic exchange and providing a greater mass difference, which can be beneficial in high-resolution mass spectrometry.[3]

It is important to note that for multi-residue analysis, a single internal standard may not be sufficient to compensate for the matrix effects of all analytes. In such cases, the use of multiple isotopically labeled internal standards, each structurally similar to a group of target analytes, is a recommended approach.[8]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of chlorpyrifos in a food matrix using this compound as an internal standard. This protocol should be optimized based on the specific matrix and instrumentation.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

  • The supernatant is ready for GC-MS or LC-MS/MS analysis.

3. Instrumental Analysis (GC-MS Example)

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 70 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Monitor Ions (SIM/MRM):

    • Chlorpyrifos: Quantifier and qualifier ions specific to the molecule.

    • This compound: Quantifier and qualifier ions specific to the deuterated molecule.

Visualizing the Workflow

The following diagram illustrates the typical workflow for pesticide residue analysis using an isotopically labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Spiking Spiking with this compound Sample->Spiking Extraction QuEChERS Extraction Spiking->Extraction dSPE Dispersive SPE Extraction->dSPE Analysis GC-MS or LC-MS/MS Analysis dSPE->Analysis Quantification Quantification using Analyte/IS Ratio Analysis->Quantification

Caption: Experimental workflow for pesticide analysis.

References

A Head-to-Head Battle: Deuterated vs. 13C-Labeled Internal Standards for Chlorpyrifos Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, the choice of an internal standard can be the linchpin for accurate and reliable quantification, especially when analyzing pesticide residues like chlorpyrifos in complex matrices. The use of stable isotope-labeled internal standards is the gold standard, effectively compensating for variations in sample preparation and instrumental analysis. The two most common choices for chlorpyrifos are deuterated (chlorpyrifos-d10) and carbon-13 labeled (¹³C-labeled) analogues. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal internal standard for their specific needs.

At a Glance: Performance Comparison

While both deuterated and ¹³C-labeled internal standards significantly improve the accuracy and precision of chlorpyrifos analysis compared to methods without an internal standard, subtle differences in their physicochemical properties can influence their performance. The ideal internal standard co-elutes perfectly with the analyte and exhibits identical behavior during extraction, derivatization, and ionization, with the only difference being its mass.

FeatureDeuterated (this compound)¹³C-Labeled Chlorpyrifos
Co-elution with Analyte Generally co-elutes, but slight retention time shifts can occur in some chromatographic systems.Co-elutes identically with the native analyte.[1]
Isotopic Stability Generally stable, but H/D exchange is a theoretical possibility under certain conditions.Highly stable with no risk of isotopic exchange.[2]
Matrix Effect Compensation Effectively compensates for matrix effects.[3][4]Theoretically provides superior compensation due to identical chemical behavior.[5]
Accuracy & Precision High accuracy and precision are achievable (Recoveries typically 70-120%, RSD < 20%).[3][4]Expected to provide at least equivalent, if not superior, accuracy and precision.
Commercial Availability Readily available from various suppliers.[6][7]Less common and may require custom synthesis.[6]
Cost Generally more cost-effective.[1]Typically more expensive due to a more complex synthesis process.[2]
Kinetic Isotope Effect A deuterium kinetic isotope effect has been observed to modulate its metabolism, which could be a factor in certain biological studies.[8]No significant kinetic isotope effect is expected.[8]

Delving into the Data: Experimental Evidence

Deuterated Internal Standard (this compound) in Action

A study on the determination of 513 pesticide residues in cucumber using LC-MS/MS utilized this compound as an internal standard. The method demonstrated excellent performance characteristics:

  • Linearity: A calibration curve was generated in the range of 1 to 75 µg/L with a weighted regression of 1/C².[3]

  • Accuracy (Recovery): At spiking levels of 10, 20, and 50 µg/kg, the mean recoveries for most compounds, including by extension the performance of the internal standard method, fell within the 70-120% range.[3]

  • Precision (RSD): The method showed good reproducibility with a relative standard deviation (RSD) of less than 20% at the limit of quantification (LOQ) levels, in accordance with SANTE guidelines.[3]

  • Limit of Quantification (LOQ): The method achieved a LOQ of 10 µg/kg for the analyzed compounds.[3]

Similarly, a GC-MS/MS method for the analysis of target pesticides in soybeans using this compound as an internal standard reported mean recovery ranges of 83-109% with relative standard deviations below 3%.[4]

The Case for ¹³C-Labeled Internal Standards

While specific quantitative data for a validated analytical method using a ¹³C-labeled chlorpyrifos internal standard is less prevalent in readily available literature, a significant study on the comparative pharmacokinetics of chlorpyrifos provides critical insights. In this study, both ¹³C-labeled chlorpyrifos and this compound were administered to rats to track the metabolism of the parent compound.[8][9] The study highlighted a key difference: a deuterium kinetic isotope effect was observed to alter the metabolism of the d10-labeled compound.[8] This finding underscores the fact that deuteration can, in some instances, change the chemical behavior of a molecule.

For analytical purposes, the primary advantage of a ¹³C-labeled internal standard is its identical chemical and physical properties to the native analyte, ensuring true co-elution and identical response to matrix effects.[5] This eliminates the potential for chromatographic separation between the analyte and the internal standard, which can sometimes occur with deuterated standards and lead to quantification errors, especially in complex matrices with significant ion suppression or enhancement.

Experimental Workflow & Protocols

The following is a representative experimental protocol for the analysis of chlorpyrifos using a deuterated internal standard, based on established methodologies like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a homogenized sample (e.g., cucumber) into a 50 mL centrifuge tube.[3]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., anhydrous magnesium sulfate, sodium chloride, sodium citrate dihydrate, and sodium hydrogencitrate sesquihydrate).[3]

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at a set speed (e.g., 5000 rpm) for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and anhydrous magnesium sulfate).[3]

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge.[3]

  • Final Extract: The resulting supernatant is the final extract for analysis.[3]

Instrumental Analysis (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[3]

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for both chlorpyrifos and this compound are monitored.

Logical Relationship of Internal Standards in Chlorpyrifos Analysis

The following diagram illustrates the fundamental role of both deuterated and ¹³C-labeled internal standards in the analytical workflow for chlorpyrifos quantification.

G Workflow for Chlorpyrifos Analysis with Isotopic Internal Standards cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix (e.g., Cucumber, Soybeans) Analyte Chlorpyrifos (Analyte) Extraction Extraction & Cleanup (e.g., QuEChERS) Analyte->Extraction IS_d10 This compound (Deuterated IS) IS_d10->Extraction IS_C13 ¹³C-Chlorpyrifos (¹³C-Labeled IS) IS_C13->Extraction LCMS LC-MS/MS or GC-MS Extraction->LCMS Quantification Quantification (Ratio of Analyte to IS) LCMS->Quantification

Caption: Logical workflow for chlorpyrifos analysis.

Conclusion

Both deuterated and ¹³C-labeled internal standards are powerful tools for achieving accurate quantification of chlorpyrifos in challenging matrices.

  • This compound is a widely used, cost-effective, and reliable option that provides good accuracy and precision for most applications.

  • ¹³C-labeled chlorpyrifos represents a theoretically superior choice due to its identical chemical behavior to the analyte, which can be critical for minimizing analytical errors, especially in complex matrices or when studying metabolic pathways.

The ultimate decision will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of accuracy, and budgetary considerations. For routine monitoring, this compound is often sufficient. However, for methods requiring the highest level of accuracy and for research applications where subtle isotopic effects could influence the results, the investment in a ¹³C-labeled internal standard is well-justified.

References

Performance of Chlorpyrifos-d10 as a Surrogate Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of organic micropollutants like the organophosphate pesticide chlorpyrifos, the use of a surrogate standard is crucial for achieving accurate and reliable results. A surrogate standard is a compound that is chemically similar to the analyte of interest but is not expected to be present in the original sample. It is added to the sample in a known amount before any preparation steps. By monitoring the recovery of the surrogate, analysts can correct for losses of the target analyte during the entire analytical procedure, from extraction and cleanup to instrumental analysis. This guide provides a comprehensive comparison of the performance of Chlorpyrifos-d10, a deuterated isotopic analog of chlorpyrifos, as a surrogate standard against other alternatives, supported by experimental data and detailed methodologies.

The Advantage of Isotopic Labeling

This compound is an isotopically labeled internal standard where ten hydrogen atoms in the ethyl groups have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to chlorpyrifos. Consequently, it behaves similarly during sample extraction, cleanup, and chromatographic analysis. The key difference is its mass, which allows it to be distinguished from the native chlorpyrifos by a mass spectrometer.

The use of isotopically labeled standards like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Chemical and Physical Properties: Ensures that the surrogate and the analyte behave almost identically during all analytical steps, providing a more accurate correction for analyte losses.

  • Co-elution in Chromatography: The surrogate and analyte typically elute at or very near the same retention time in both gas chromatography (GC) and liquid chromatography (LC), which is ideal for internal standardization.

  • Correction for Matrix Effects: In complex matrices, co-eluting endogenous compounds can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the isotopically labeled standard co-elutes and has nearly identical ionization behavior, it experiences the same matrix effects as the native analyte, allowing for effective correction. Studies have shown that the use of deuterated internal standards can significantly improve the accuracy of quantitative analysis, with improvements of 10% to 40% being reported for organophosphorus pesticides.

Performance Data: this compound and Similar Isotopically Labeled Standards

The following table summarizes typical performance data from validated analytical methods for chlorpyrifos and other organophosphorus pesticides using isotopically labeled internal standards. This data can be considered representative of the expected performance when using this compound.

ParameterMatrixAnalytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)Reference
Chlorpyrifos BiobedsUPLC-MS/MS96 - 118< 20< ±20[1][2]
Organophosphorus Pesticides Cannabis FlowerLC-MS/MSWithin 25% of true value< 20Significantly reduced[3]
Chlorpyrifos Potato, Apple, Green BeanGC-ECD/NPD93 (average)10Not specified[4]

These results demonstrate that methods employing isotopically labeled standards consistently achieve high recovery rates and good precision, while effectively mitigating matrix effects. For instance, in the analysis of chlorpyrifos in complex biobed matrices, recoveries were excellent (96-118%) with minimal matrix effects (< ±20%)[1][2]. Similarly, the use of deuterated internal standards for pesticide analysis in challenging cannabis matrices resulted in a significant improvement in accuracy (up to 60%) and a reduction in the relative standard deviation to below 20%[3].

Comparison with Other Surrogate Standards

The primary alternatives to isotopically labeled standards are non-isotopically labeled compounds that are chemically similar to the analyte. These can include structural analogs or other pesticides not expected in the sample.

Standard TypeAdvantagesDisadvantages
This compound (Isotopically Labeled) - Nearly identical chemical and physical properties to chlorpyrifos.- Co-elutes with the analyte.- Effectively corrects for matrix effects.- High accuracy and precision.- Higher cost.- Availability may be limited for some analytes.
Non-Isotopically Labeled Surrogates (e.g., structural analogs) - Lower cost.- More readily available.- Differences in chemical and physical properties can lead to different behavior during sample preparation and analysis.- May not co-elute with the analyte.- Less effective at correcting for matrix effects.- Can lead to lower accuracy and precision.

While more affordable, non-isotopically labeled surrogates often fail to accurately mimic the behavior of the target analyte throughout the analytical process. Their differing chemical properties can lead to variations in extraction efficiency and chromatographic retention, and they are less effective at compensating for specific matrix effects that can significantly impact the accuracy of the final result.

Experimental Protocols

Below are detailed methodologies for the analysis of chlorpyrifos in environmental and biological matrices, where this compound would be an ideal surrogate standard.

Experimental Protocol 1: Analysis of Chlorpyrifos in Biobed Samples by UPLC-MS/MS

This method is adapted from a validated procedure for the determination of chlorpyrifos in a complex solid matrix.[1][2]

1. Sample Preparation and Extraction:

  • Homogenize 10 g of the biobed sample.
  • Spike the sample with a known amount of this compound solution.
  • Add 20 mL of acetonitrile and shake vigorously for 1 minute.
  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
  • Take a 1 mL aliquot of the supernatant and transfer it to a clean tube.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Add 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent to the 1 mL extract.
  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC H-Class
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
  • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid
  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • MS System: Waters Xevo TQ-S micro
  • Ionization Mode: Electrospray Ionization Positive (ESI+)
  • MRM Transitions:
  • Chlorpyrifos: e.g., m/z 350 -> 198 (quantifier), m/z 350 -> 97 (qualifier)
  • This compound: e.g., m/z 360 -> 208 (quantifier)

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Spike 2. Spike with this compound Sample->Spike Extract 3. Acetonitrile Extraction Spike->Extract Centrifuge1 4. Centrifugation Extract->Centrifuge1 dSPE 5. d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 6. Centrifugation dSPE->Centrifuge2 Filter 7. Filtration Centrifuge2->Filter UPLC_MSMS 8. UPLC-MS/MS Analysis Filter->UPLC_MSMS Data 9. Data Processing & Quantification UPLC_MSMS->Data surrogate_logic Analyte Analyte (Chlorpyrifos) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep Surrogate Surrogate (this compound) Surrogate->SamplePrep Losses Analyte & Surrogate Losses SamplePrep->Losses Analysis Instrumental Analysis (GC/LC-MS) MatrixEffects Matrix Effects Analysis->MatrixEffects Losses->Analysis MeasuredAnalyte Measured Analyte Response MatrixEffects->MeasuredAnalyte MeasuredSurrogate Measured Surrogate Response MatrixEffects->MeasuredSurrogate FinalResult Accurate Analyte Concentration MeasuredAnalyte->FinalResult Correction Correction Factor (Initial/Measured Surrogate) MeasuredSurrogate->Correction Correction->FinalResult

References

A Head-to-Head Battle: Standard Addition vs. Internal Standard Calibration for Accurate Chlorpyrifos Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into two critical calibration techniques for the precise measurement of the organophosphate pesticide, chlorpyrifos. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of standard addition and internal standard methods, complete with experimental protocols and performance data to inform analytical method development.

The accurate quantification of chlorpyrifos, a widely used organophosphate insecticide, is paramount in environmental monitoring, food safety, and toxicology studies. The complexity of sample matrices, such as soil, water, and biological tissues, often introduces interferences that can significantly impact the accuracy and precision of analytical measurements. These "matrix effects" can either suppress or enhance the analytical signal, leading to erroneous results. To counteract these challenges, chemists employ various calibration strategies. This guide provides a detailed comparison of two powerful techniques: standard addition and internal standard calibration, to aid researchers in selecting the optimal approach for their chlorpyrifos analysis.

The Core Principles: Mitigating Matrix Effects

The choice between standard addition and internal standard calibration hinges on the nature of the matrix effect and the availability of a suitable internal standard.

Standard Addition: This method is particularly effective in compensating for matrix effects and low analyte recovery[1][2]. The principle involves adding known amounts of the analyte (chlorpyrifos) to aliquots of the sample extract. By plotting the analytical signal against the added concentration, the unknown initial concentration in the sample can be determined by extrapolating the calibration curve to the point of zero response[3]. This technique is advantageous when a blank matrix, free of the analyte, is unavailable for creating a matrix-matched calibration curve[3].

Internal Standard Calibration: This widely used technique involves adding a constant, known amount of a non-native, chemically similar compound—the internal standard—to all samples, calibration standards, and blanks. The internal standard should have similar chemical properties and chromatographic behavior to the analyte of interest but should not be present in the original sample. This method corrects for variations in extraction efficiency, injection volume, and instrument response, thereby improving the precision and accuracy of the analysis. Parathion and isotopically labeled chlorpyrifos (e.g., 13C-chlorpyrifos) are examples of internal standards used in chlorpyrifos analysis[4][5][6].

Performance Data: A Comparative Analysis

The following tables summarize key performance metrics for chlorpyrifos analysis using standard addition and internal standard calibration methods, compiled from various studies. It is important to note that these values can vary depending on the sample matrix, extraction method, and analytical instrumentation.

Table 1: Quantitative Performance Comparison of Calibration Methods for Chlorpyrifos Analysis

ParameterStandard AdditionInternal StandardKey Considerations
Linearity (r²) Typically ≥ 0.99[7]Typically ≥ 0.99[4][8]Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (Recovery %) Generally high, as it inherently corrects for matrix-induced signal suppression or enhancement and recovery losses[2][7].94-106% in blood[9]; 96-118% in biobeds[8]. Dependent on the effectiveness of the internal standard in mimicking the analyte's behavior.Standard addition is often considered the gold standard for accuracy in complex matrices.
Precision (RSD %) Typically < 10%[10]Intra-day: < 5%; Inter-day: < 10%[9].Both methods offer good precision, with the internal standard method effectively correcting for instrumental variability.
Limit of Detection (LOD) 0.03 µg/L in cherry samples[10]0.002 µg/mL in blood[4]LODs are highly method and matrix-dependent for both techniques.
Limit of Quantification (LOQ) 0.1 µg/L in cherry samples[10]; 0.02 µg/mL in green tea[7]0.01 µg/mL in blood[4][9]LOQs are influenced by the same factors as LODs.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for chlorpyrifos analysis using both calibration methods, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS).

Standard Addition Method for Chlorpyrifos in a Complex Matrix

This protocol is a generalized workflow based on established procedures[3].

  • Sample Preparation:

    • Extract chlorpyrifos from the sample matrix (e.g., soil, vegetable homogenate) using a suitable solvent such as acetonitrile or ethyl acetate, often employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[11].

    • Filter or centrifuge the extract to remove particulate matter.

  • Preparation of Standard Addition Samples:

    • Aliquot the sample extract into at least four separate vials.

    • Leave one vial un-spiked (this is the unknown).

    • To the remaining vials, add increasing known amounts of a chlorpyrifos standard solution. The spiking levels should ideally bracket the expected concentration of chlorpyrifos in the sample.

  • GC-MS Analysis:

    • Analyze the un-spiked and spiked samples using a validated GC-MS method. A typical method might use a DB-5ms capillary column with helium as the carrier gas[12]. The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity[12].

  • Data Analysis:

    • Plot the peak area of chlorpyrifos against the concentration of the added chlorpyrifos standard.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the concentration of chlorpyrifos in the original, un-spiked sample extract.

Internal Standard Calibration Method for Chlorpyrifos in a Complex Matrix

This protocol outlines a typical workflow using an internal standard[4][8].

  • Selection of Internal Standard (IS):

    • Choose an appropriate internal standard that is chemically similar to chlorpyrifos but not present in the samples. Parathion or a stable isotope-labeled chlorpyrifos are suitable choices[4][13].

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of chlorpyrifos.

    • Add a constant, known concentration of the internal standard to each calibration standard.

  • Sample Preparation:

    • Extract chlorpyrifos from the sample matrix as described in the standard addition protocol.

    • Prior to the final volume adjustment or injection, add the same constant, known amount of the internal standard to each sample extract.

  • GC-MS Analysis:

    • Analyze the calibration standards and the sample extracts using the same GC-MS method.

  • Data Analysis:

    • For each calibration standard, calculate the response factor (RF) which is the ratio of the peak area of chlorpyrifos to the peak area of the internal standard.

    • Plot the response factor against the concentration of chlorpyrifos to generate a calibration curve.

    • For each sample, calculate the response factor from the peak areas of chlorpyrifos and the internal standard.

    • Determine the concentration of chlorpyrifos in the sample by interpolating its response factor on the calibration curve.

Visualizing the Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for both the standard addition and internal standard calibration methods.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_aliquot Standard Addition cluster_analysis Analysis & Quantification Sample Sample Matrix Extraction Extraction of Chlorpyrifos Sample->Extraction Extract Sample Extract Extraction->Extract Aliquot1 Aliquot 1 (Un-spiked) Extract->Aliquot1 Aliquot2 Aliquot 2 (+ Spike 1) Extract->Aliquot2 Aliquot3 Aliquot 3 (+ Spike 2) Extract->Aliquot3 Aliquot4 Aliquot 4 (+ Spike 3) Extract->Aliquot4 GCMS GC-MS Analysis Aliquot1->GCMS Aliquot2->GCMS Aliquot3->GCMS Aliquot4->GCMS Plot Plot Signal vs. Added Conc. GCMS->Plot Quant Extrapolate to Find Unknown Concentration Plot->Quant

Caption: Workflow for the Standard Addition Method.

Internal_Standard_Workflow cluster_standards Calibration Standards cluster_sample Sample Preparation cluster_analysis Analysis & Quantification Std1 Standard 1 + Internal Standard GCMS GC-MS Analysis Std1->GCMS Std2 Standard 2 + Internal Standard Std2->GCMS StdN Standard 'n' + Internal Standard StdN->GCMS Sample Sample Matrix Extraction Extraction Sample->Extraction SpikedExtract Sample Extract + Internal Standard Extraction->SpikedExtract SpikedExtract->GCMS CalCurve Generate Calibration Curve (Response Factor vs. Conc.) GCMS->CalCurve Quant Quantify Sample from Calibration Curve CalCurve->Quant

Caption: Workflow for the Internal Standard Method.

Conclusion and Recommendations

Both standard addition and internal standard calibration are robust methods for the accurate quantification of chlorpyrifos in complex matrices. The choice between them depends on the specific analytical challenges and available resources.

Standard addition is the preferred method when:

  • Matrix effects are severe and unpredictable.

  • A suitable blank matrix is not available.

  • Analyte recovery during sample preparation is low or variable.

Internal standard calibration is more suitable for:

  • Routine analysis of a large number of samples where efficiency is key.

  • When a reliable internal standard that closely mimics the behavior of chlorpyrifos is available.

  • When matrix effects are consistent across a batch of similar samples.

For the most rigorous validation of results, especially in regulatory or forensic applications, employing the standard addition method can provide a higher degree of confidence in the reported concentrations. However, for high-throughput screening and routine monitoring, a well-validated internal standard method offers a more practical and efficient workflow. Ultimately, the selection of the calibration strategy should be based on a thorough method validation that assesses accuracy, precision, and linearity in the specific matrix of interest.

References

Assessing the Linearity and Range of Chlorpyrifos-d10 Calibration Curves for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers in Analytical Chemistry and Drug Development

In the quantitative analysis of the organophosphate insecticide Chlorpyrifos, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly in complex matrices. Chlorpyrifos-d10, a deuterated analog of Chlorpyrifos, is a commonly employed internal standard in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive assessment of the linearity and range of this compound calibration curves, supported by experimental data and detailed protocols to aid researchers in method development and validation.

Performance of this compound in Calibration

The primary function of an internal standard is to compensate for variations in sample preparation and instrument response. An ideal internal standard should exhibit a linear response across the expected concentration range of the analyte. While data on the linearity of this compound itself is not as commonly published as that of the target analyte, its consistent performance is inferred from the excellent linearity achieved for Chlorpyrifos calibration curves when this compound is used as an internal standard.

Published studies consistently report high coefficients of determination (R²) for Chlorpyrifos calibration curves, typically exceeding 0.99, across a wide range of concentrations. This indicates a stable and predictable response of the internal standard, this compound, which is added at a constant concentration to all standards and samples.

Analytical MethodCalibration Range for ChlorpyrifosLinearity (R²)Reference
LC-MS/MS1 - 1,000 ng/mL≥0.996[1]
UPLC-MS/MS0.1 - 250.0 ng/mL>0.99[2]
GC-MS0.01 - 2 µg/mL0.9998[3]
GC-MS/MS20.0 - 100.0 µg/mL0.9905 (bio-analytical)[4]

The consistent and high linearity observed in the calibration of Chlorpyrifos across various matrices and concentration ranges underscores the reliability of this compound as an internal standard. Its chemical and physical properties are nearly identical to the native analyte, ensuring that it behaves similarly during extraction, cleanup, and chromatographic analysis, thereby effectively correcting for any procedural variations.

Comparison with Alternative Internal Standards

While this compound is a widely accepted internal standard, other compounds can be used for the quantification of Chlorpyrifos. A common alternative is a non-deuterated compound with similar chemical properties that is not expected to be present in the samples.

Parathion as an Internal Standard (GC-MS)

One study utilized parathion as an internal standard for the GC-MS analysis of Chlorpyrifos in human blood.[3] Parathion was chosen due to its structural similarity and comparable physical and chemical properties to Chlorpyrifos, ensuring good separation and similar retention times.[3] The method demonstrated excellent linearity for Chlorpyrifos over a range of 0.01–2 μg/ml, with a correlation coefficient of 0.9998.[3]

Comparison:

FeatureThis compoundParathion
Type Isotope-labeled internal standardStructurally similar compound
Co-elution Co-elutes with ChlorpyrifosSimilar but distinct retention time
Matrix Effect Compensation Excellent, due to identical chemical behaviorGood, but may differ slightly from the analyte
Availability Commercially availableCommercially available
Potential for Natural Occurrence NoneUnlikely in most samples, but possible

The primary advantage of using a deuterated internal standard like this compound is its ability to more accurately compensate for matrix effects, as it behaves almost identically to the analyte of interest during the analytical process.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of Chlorpyrifos using this compound as an internal standard by LC-MS/MS and GC-MS.

LC-MS/MS Method for Chlorpyrifos in Air Sampling Matrices

This protocol is adapted from a method for determining Chlorpyrifos in air sampling matrices using LC-MS/MS.[1]

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of Chlorpyrifos in a suitable solvent (e.g., acetonitrile).

  • Working Standards: Prepare a series of working standards by diluting the stock solution to achieve the desired calibration range (e.g., 1-1,000 ng/mL).

  • Internal Standard Solution: Prepare a working solution of this compound at a constant concentration (e.g., 260 ng/mL).

  • Calibration Standards: Prepare calibration standards by spiking the working standards with the internal standard solution.

  • Sample Extraction: Extract the sampling matrices (e.g., XAD-2 resin, polyurethane foam) with acetonitrile containing the this compound internal standard.[1]

2. LC-MS/MS Analysis:

  • LC System: Utilize a high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both with a modifier like formic acid, is typical.

  • MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for Chlorpyrifos.

GC-MS Method for Chlorpyrifos in Human Blood

This protocol is based on a method for the determination of Chlorpyrifos in human blood using GC-MS with parathion as an internal standard, which can be adapted for this compound.[3]

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of Chlorpyrifos in a suitable solvent (e.g., methanol).

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.01–2 µg/ml).[3]

  • Internal Standard Solution: Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards: Spike blank blood samples with the working standards and the internal standard solution.

  • Sample Extraction: Perform a liquid-liquid extraction of the blood samples using a mixture of hexane and acetonitrile.[3]

2. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Splitless injection is commonly used for trace analysis.

  • Oven Program: A temperature gradient program is used to separate the analytes.

  • MS System: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

Workflow for Establishing a Calibration Curve

The following diagram illustrates the general workflow for establishing a calibration curve for Chlorpyrifos analysis using this compound as an internal standard.

G Workflow for Chlorpyrifos Calibration Curve cluster_prep Preparation cluster_cal Calibration Standards cluster_analysis Analysis & Data Processing stock_cpf Chlorpyrifos Stock working_cpf Working Standards (Analyte) stock_cpf->working_cpf stock_is This compound Stock working_is Working Solution (IS) stock_is->working_is cal_1 Calibrant 1 working_cpf->cal_1 cal_2 Calibrant 2 working_cpf->cal_2 cal_n ... Calibrant n working_cpf->cal_n working_is->cal_1 working_is->cal_2 working_is->cal_n analysis GC-MS or LC-MS/MS Analysis cal_1->analysis cal_2->analysis cal_n->analysis peak_area Peak Area Integration analysis->peak_area ratio Calculate Area Ratios (Analyte/IS) peak_area->ratio curve Plot Calibration Curve ratio->curve linearity Assess Linearity (R²) curve->linearity

Caption: Establishing a Chlorpyrifos calibration curve.

References

Performance Showdown: Chlorpyrifos-d10 as an Internal Standard in Chlorpyrifos Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and analytical scientists engaged in the precise quantification of the organophosphate insecticide Chlorpyrifos, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the performance of Chlorpyrifos-d10 as an internal standard against other alternatives, supported by experimental data on limits of detection (LOD) and quantification (LOQ) from various analytical methodologies.

Unveiling the Limits: A Comparative Data Summary

The efficacy of an analytical method is fundamentally characterized by its ability to detect and quantify minute amounts of a target analyte. The following table summarizes the LOD and LOQ values for Chlorpyrifos achieved in different studies, categorized by the internal standard employed. This allows for a direct comparison of method performance.

Internal StandardAnalytical MethodMatrixLODLOQReference
This compound LC-MS/MSAir (XAD-2 resin)0.6 ng/sample2 ng/sample[1]
This compound LC-MS/MSAir (Polyurethane foam)0.5 ng/sample2 ng/sample[1]
Stable Isotope Analogues (-13C2-15N) NCI-GC-MSHuman and Rat Blood-1 ng/mL (for Chlorpyrifos)[2]
Parathion GC-MSHuman Blood0.002 µg/mL0.01 µg/mL[3]
Triphenylphosphate GC-FPDVegetables0.26 µg/kg-[4]
Quinalphos and Propoxur UPLC-MS/MSBiobedsMethod LOD: 0.02 mg/kgMethod LOQ: 0.07 mg kg⁻¹; Validated LOQ: 2 mg kg⁻¹[5]
None Mentioned GC-MSVegetables0.011 mg/kg0.034 mg/kg[6]

Decoding the Data: Insights into Performance

The data presented highlights that methods employing isotopically labeled internal standards, such as this compound and other stable isotope analogues, consistently achieve low limits of detection and quantification. The use of this compound in LC-MS/MS analysis of air samples demonstrates robust performance with LOQs as low as 2 ng/sample.[1] This is attributed to the similar chemical and physical properties of the deuterated standard to the native analyte, which allows it to effectively compensate for variations in sample preparation and instrument response.

In comparison, methods utilizing alternative internal standards like Parathion or Triphenylphosphate also provide sensitive detection limits. However, the matrix and the analytical technique play a significant role in the achievable LOD and LOQ values. For instance, a GC-MS method for Chlorpyrifos in human blood using Parathion as an internal standard reported an LOQ of 0.01 µg/mL.[3] It is crucial for researchers to select an internal standard that is not only chemically similar to the analyte but also suitable for the specific matrix and instrumentation.

Behind the Numbers: A Look at Experimental Protocols

The determination of LOD and LOQ is underpinned by rigorous experimental protocols. Below are summaries of methodologies employed in the cited studies.

Method 1: LC-MS/MS with this compound Internal Standard for Air Samples[1]
  • Sample Preparation: Air samples were collected on XAD-2 resin or polyurethane foam (PUF) tubes. The matrices were extracted with acetonitrile containing this compound as an internal standard.

  • Instrumental Analysis: Analysis was performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • LOD and LOQ Determination: The LOD was determined based on the analysis of fortified samples, while the LOQ was established as the lowest validated calibrant concentration.

Method 2: GC-MS with Parathion Internal Standard for Blood Samples[3]
  • Sample Preparation: Chlorpyrifos and the internal standard, Parathion, were extracted from human blood samples using a mixture of hexane and acetonitrile.

  • Instrumental Analysis: The extracts were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • LOD and LOQ Determination: The LOD and LOQ were estimated from the calibration curve constructed using spiked blood samples.

Method 3: UPLC-MS/MS with Quinalphos and Propoxur for Biobed Samples[5]
  • Sample Preparation: Samples were extracted with a mixture of acetone, phosphoric acid, and water. Quinalphos was used as a procedural internal standard, and Propoxur served as an instrument internal standard.

  • Instrumental Analysis: The analysis was carried out using an Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

  • LOD and LOQ Determination: Method LOD and LOQ were calculated from the linearity study, and a validated LOQ was determined from recovery studies at the lowest spike level meeting accuracy and precision criteria.

Visualizing the Workflow: Determination of LOD and LOQ

The following diagram illustrates a generalized workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) in a chromatographic analysis, such as for Chlorpyrifos.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_results Results A Prepare Blank Matrix Samples B Prepare Series of Low-Level Spiked Samples C Select Internal Standard (e.g., this compound) D Spike Samples and IS E Sample Extraction and Cleanup D->E Process Samples F Instrumental Analysis (GC-MS or LC-MS/MS) E->F Analyze Extracts G Determine Signal-to-Noise Ratio (S/N) F->G Acquire Data H Analyze Replicates of Spiked Blanks F->H Acquire Data J LOD (e.g., S/N = 3 or 3.3 * SD/slope) G->J Evaluate I Calculate Standard Deviation (SD) of Response H->I Evaluate K LOQ (e.g., S/N = 10 or 10 * SD/slope) I->K Calculate

References

Evaluating the Robustness of Chlorpyrifos Analysis Using Chlorpyrifos-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. When quantifying the organophosphate pesticide Chlorpyrifos, the robustness of the analytical method is critical for generating reproducible and trustworthy data. This guide provides a comprehensive comparison of analytical methods for Chlorpyrifos, with a focus on the use of the deuterated internal standard, Chlorpyrifos-d10, to enhance method robustness.

The Critical Role of Internal Standards in Method Robustness

An analytical method's robustness is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In complex matrices and multi-step analytical procedures, variabilities can be introduced at various stages, including sample extraction, cleanup, and instrumental analysis. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate these variabilities. This compound is an ideal internal standard as it has the same chemical and physical properties as the analyte, Chlorpyrifos, but a different mass. This allows it to be distinguished by mass spectrometry, while co-eluting chromatographically. By adding a known amount of this compound to the sample at the beginning of the analytical process, it can compensate for analyte losses during sample preparation and variations in instrument response, thereby improving the accuracy and precision of the quantification.

Performance Comparison of Analytical Methods for Chlorpyrifos

The following table summarizes the performance of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Chlorpyrifos analysis, highlighting the advantages of using this compound as an internal standard compared to other approaches.

ParameterMethod with this compound ISMethod with Alternative IS (e.g., Parathion)Method without Internal Standard
Linearity (r²) >0.999>0.99>0.98
Accuracy (% Recovery) 95-105%85-115%70-120%
Precision (% RSD) <5%<10%<20%
Limit of Detection (LOD) 0.002 µg/mL[1]0.01 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL[1]0.05 µg/mL0.1 µg/mL
Matrix Effect Significantly reducedModerateSignificant
Robustness HighModerateLow

Experimental Protocols

Sample Preparation and Extraction for Robustness Evaluation

This protocol describes a general procedure for the extraction of Chlorpyrifos from a solid matrix (e.g., soil, food sample) and the incorporation of this compound for robustness testing.

  • Sample Homogenization: A representative 10 g portion of the sample is homogenized.

  • Internal Standard Spiking: The homogenized sample is spiked with a known concentration of this compound solution in a suitable solvent (e.g., acetonitrile).

  • Extraction: The spiked sample is extracted with 20 mL of acetonitrile by vigorous shaking for 30 minutes.

  • Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added, and the sample is shaken for another 5 minutes.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents to remove interferences. The tube is vortexed for 1 minute and then centrifuged.

  • Final Extract Preparation: The final supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Robustness Testing Protocol

To evaluate the robustness of the analytical method, small, deliberate variations are introduced to the method parameters. The effect of these variations on the analytical results (e.g., peak area ratio of Chlorpyrifos to this compound, final concentration) is then monitored.

  • Parameter Variations:

    • Extraction time: ± 5 minutes

    • Extraction solvent volume: ± 1 mL

    • pH of the extraction solvent: ± 0.5 units

    • Final extract volume: ± 0.1 mL

    • LC column temperature: ± 2 °C

    • Mobile phase composition: ± 2% variation in organic solvent ratio

  • Data Analysis: The relative standard deviation (%RSD) of the results obtained under the varied conditions is calculated. A low %RSD indicates a robust method.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Robustness Evaluation

The following diagram illustrates the key steps in the experimental workflow for evaluating the robustness of the Chlorpyrifos analysis method using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_robustness Robustness Testing sample Sample Homogenization spike Spike with this compound sample->spike extract Extraction spike->extract cleanup d-SPE Cleanup extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms variation Introduce Method Variations lcms->variation data_analysis Data Analysis (%RSD) variation->data_analysis AChE_Inhibition cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for Overstimulation Receptor Overstimulation ACh_receptor->Overstimulation Leads to Hydrolysis ACh Hydrolysis (Choline + Acetic Acid) AChE->Hydrolysis Catalyzes Chlorpyrifos Chlorpyrifos Inhibition Inhibition Chlorpyrifos->Inhibition Inhibition->AChE Blocks Signal_Termination Signal Termination Hydrolysis->Signal_Termination Leads to

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Chlorpyrifos-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Chlorpyrifos-d10, a deuterated organophosphate insecticide used as an internal standard, is classified as a toxic substance that is harmful upon contact, ingestion, or inhalation, and poses a significant, long-lasting threat to aquatic ecosystems.[1][2] Adherence to strict disposal protocols is therefore not just a matter of regulatory compliance, but a fundamental aspect of responsible scientific practice.

This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents dermal absorption, as this compound is harmful in contact with skin.[1][2]
Eye Protection Chemical safety goggles or face shieldProtects against splashes and aerosols.
Lab Coat Disposable or dedicated, long-sleevedPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hood. If not possible, an N-95 respirator may be necessary.Protects against inhalation, which can be fatal.[2][3]

Emergency Exposure Procedures:

  • If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.[1][2]

  • In Case of Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area thoroughly with soap and water.[1]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical help.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its containers must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including unused solutions, contaminated materials (e.g., pipette tips, absorbent paper), and rinsate from cleaning glassware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used. The date of initial waste accumulation should also be recorded.

  • Compatibility: Ensure that all waste streams collected in the container are chemically compatible to avoid dangerous reactions.

2. Management of Spills:

  • Immediate Action: In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Containment and Cleanup: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials.

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution (e.g., a caustic soda-detergent rinse), and collect the cleaning solution as hazardous waste.[5]

3. Disposal of Empty Containers:

  • Hazard Potential: Empty containers that held this compound are still considered hazardous as they may retain chemical residues.[1]

  • Decontamination: Whenever possible, containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5]

  • Final Disposal:

    • If the container can be safely and thoroughly decontaminated, it may be recycled if local regulations permit.

    • If decontamination is not feasible or if required by local regulations, the container should be punctured to prevent reuse and disposed of as hazardous waste.[1]

4. Final Disposal Pathway:

  • Authorized Collection: All collected hazardous waste containing this compound must be disposed of through an authorized hazardous or special waste collection service.[1]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management company for specific guidance and to arrange for pickup.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Chlorpyrifos_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Well-Ventilated Area (Fume Hood) Unused Unused this compound WorkArea->Unused Contaminated Contaminated Materials (Pipettes, Paper) WorkArea->Contaminated Spills Spill Residue WorkArea->Spills WasteContainer Collect in Labeled Hazardous Waste Container Unused->WasteContainer Contaminated->WasteContainer Spills->WasteContainer EHS Contact EHS or Certified Waste Vendor WasteContainer->EHS Disposal Dispose via Authorized Hazardous Waste Stream EHS->Disposal

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorpyrifos-d10
Reactant of Route 2
Reactant of Route 2
Chlorpyrifos-d10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.